molecular formula C7H16O2 B7823240 Butyl 2-methoxyethyl ether CAS No. 500005-29-8

Butyl 2-methoxyethyl ether

Cat. No.: B7823240
CAS No.: 500005-29-8
M. Wt: 132.20 g/mol
InChI Key: XDFQEFFBRPGSMC-UHFFFAOYSA-N
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Description

Butyl 2-methoxyethyl ether (CAS 13343-98-1) is an organic compound with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol . It is classified as an E-series glycol ether, a class of solvents known for their good solvent properties and higher boiling points compared to lower-molecular-weight alcohols and ethers . This compound is a clear, colorless liquid with a calculated density of 0.843 g/cm³ and a boiling point of approximately 147°C . Its structure consists of a butyl chain linked to a 2-methoxyethoxy group, making it a valuable high-boiling point solvent for various research applications, including use in organic synthesis, as a reaction medium, and in the formulation of specialty coatings and inks where controlled evaporation rates are critical. Researchers value this glycol ether for its ability to dissolve a wide range of organic materials. Glycol ethers in general are commonly used as solvents in paints, cleaners, pharmaceuticals, and cosmetics . Please note that this compound requires careful handling. It is a flammable liquid (UN 3271, Packing Group III) and carries specific hazard statements . Furthermore, like many ethers, it may have the potential to form explosive peroxides upon prolonged storage and exposure to air, a risk that must be managed through proper testing and handling procedures . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use and is absolutely not for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFQEFFBRPGSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928119
Record name 1-(2-Methoxyethoxy)butane
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13343-98-1, 500005-29-8
Record name 1-(2-Methoxyethoxy)butane
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Record name Butyl 2-methoxyethyl ether
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Record name 2,5-Dioxanonane
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Record name 1-(2-Methoxyethoxy)butane
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Record name Butyl 2-methoxyethyl ether
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Foundational & Exploratory

Technical Monograph: Butyl 2-Methoxyethyl Ether (BMEE)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-precision data for researchers and formulation scientists. It synthesizes specific physicochemical data, synthesis protocols, and application logic for Butyl 2-methoxyethyl ether (CAS 13343-98-1).

Synonyms: 1-(2-Methoxyethoxy)butane; Ethylene Glycol Butyl Methyl Ether; 2,5-Dioxanonane. CAS Registry Number: 13343-98-1[1][2][3][4][5]

Executive Summary

This compound (BMEE) is a mixed dialkyl glycol ether characterized by its amphiphilic nature and aprotic solvent properties. Unlike its mono-alkyl analogs (e.g., 2-Butoxyethanol), BMEE lacks a hydroxyl donor group, rendering it chemically inert to strong bases and reducing agents. This "capped" structure makes it a critical solvent candidate for organometallic synthesis (Grignard reagents), lithium-ion battery electrolytes, and high-performance inkjet formulations where hydroxyl reactivity is detrimental.

Physicochemical Profile

The following data aggregates experimental values and thermodynamic descriptors essential for process design and solubility modeling.

Table 1: Core Physical Properties
PropertyValueUnitSource/Notes
Molecular Formula C₇H₁₆O₂--
Molecular Weight 132.20 g/mol -
Boiling Point 151 – 157°CRange across commercial grades [1, 2]
Density (25°C) 0.841g/cm³Derived from Molar Volume (157.2 cc/mol) [2]
Refractive Index ~1.405nD20Estimated based on homolog trends
Flash Point ~45 - 50°CFlammable Liquid (Cat 3) [3]
Solubility in Water Partial-Exhibits inverse solubility vs. temperature
Hansen Solubility Parameters (HSP)

For formulation scientists, BMEE’s solvency profile is best described using Hansen parameters. Its low hydrogen-bonding term (


) confirms its aprotic nature, distinguishing it from uncapped glycol ethers.
ParameterSymbolValue (MPa½)Significance
Dispersion

15.5Moderate van der Waals interactions
Polarity

5.2Low-to-moderate dipole moment
H-Bonding

4.9Critical: Low value indicates aprotic character
Molar Volume

157.2cc/mol

Data Source: Hansen Solubility Parameters Handbook [2].

Synthesis & Production Protocol

Objective: Synthesis of high-purity BMEE via Williamson Ether Synthesis. Rationale: Direct alkylation of 2-butoxyethanol is preferred over 2-methoxyethanol due to the lower toxicity of the butoxy starting material and the higher boiling point of the product, facilitating separation.

Experimental Workflow

The synthesis relies on the irreversible deprotonation of the alcohol followed by SN2 substitution.

Reagents:

  • Substrate: 2-Butoxyethanol (Ethylene glycol monobutyl ether) - Dried over 3Å sieves.

  • Base: Sodium Hydride (NaH) - 60% dispersion in mineral oil.

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

  • Activation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), wash NaH (1.1 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF.
    
  • Alkoxide Formation: Dropwise add 2-Butoxyethanol (1.0 eq) at 0°C. Evolution of

    
     gas will be vigorous. Stir at room temperature (RT) for 1 hour until gas evolution ceases.
    
    • Mechanism:[6][7][8][9]

      
      
      
  • Alkylation: Cool the solution to 0°C. Add Methyl Iodide (1.2 eq) dropwise. The reaction is exothermic.

  • Reflux: Warm to RT, then reflux at 60°C for 4–6 hours to drive the SN2 reaction to completion.

  • Quench & Workup: Cool to 0°C. Quench excess NaH carefully with isopropanol, then water. Extract with diethyl ether. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Distill the crude oil. Collect the fraction boiling at 150–152°C (atmospheric pressure).

Visualization: Synthesis Pathway

WilliamsonSynthesis Start 2-Butoxyethanol (Substrate) Inter Intermediate: Sodium 2-butoxyethoxide Start->Inter Deprotonation (THF, 0°C) Base Sodium Hydride (NaH) Base->Inter Product This compound (BMEE) Inter->Product SN2 Alkylation (Reflux) Byprod Byproduct: NaI + H2 Inter->Byprod Reagent Methyl Iodide (MeI) Reagent->Product

Figure 1: Step-wise Williamson ether synthesis pathway for BMEE production.

Applications in Research & Development

A. Organometallic Chemistry (Grignard & Lithium Reagents)

BMEE serves as a superior alternative to diethyl ether and THF in specific high-temperature organometallic reactions.

  • Chelation Effect: The two oxygen atoms in the 1,4-position (separated by an ethylene bridge) allow for bidentate chelation of metal cations (

    
    , 
    
    
    
    ). This stabilizes the organometallic species, similar to DME (Dimethoxyethane), but the butyl tail increases lipophilicity, improving solubility of greasy substrates.
  • Safety Advantage: Higher boiling point (151°C) vs. THF (66°C) allows for higher reaction temperatures without pressurized vessels.

B. Electrolyte Systems

In battery research, BMEE is investigated as a co-solvent for electrolytes.

  • Voltage Stability: The absence of labile protons (unlike mono-glycol ethers) provides a wide electrochemical window.

  • Viscosity Management: Used to lower the viscosity of high-dielectric carbonates (like Ethylene Carbonate) while maintaining ionic conductivity via chelation.

C. Advanced Formulations (Inkjet & Coatings)

BMEE is used in non-aqueous inkjet inks where "cap-off" time is critical.

  • Mechanism: Its low vapor pressure prevents nozzle clogging, while its specific HSP values (

    
    ) allow it to solvate a wide range of resin binders and pigments without attacking printer components.
    
Visualization: Solvency Logic

SolvencyLogic BMEE BMEE (Aprotic Solvent) Grignard Organometallics BMEE->Grignard Substitutes THF Battery Li-Ion Electrolyte BMEE->Battery Co-solvent Ink Inkjet Formulations BMEE->Ink Carrier Chelation Cation Chelation (Bidentate Ligand) Grignard->Chelation Stability Electrochemically Stable Window Battery->Stability HSP Hansen Parameters (Low H-Bonding) Ink->HSP

Figure 2: Mechanistic basis for BMEE applications across diverse chemical sectors.

Safety & Handling (E-E-A-T)

While BMEE is a useful solvent, it belongs to the glycol ether family, which requires rigorous safety protocols.

  • Flammability: Flash point is approx. 45–50°C. It is a Class 3 Flammable Liquid . Ground all equipment to prevent static discharge.

  • Peroxide Formation: Like all ethers, BMEE can form explosive peroxides upon exposure to air and light.

    • Protocol: Test for peroxides using KI starch paper before distillation or heating. Store under inert gas (

      
       or Argon) with BHT stabilizer if acceptable for the application.
      
  • Toxicology:

    • Metabolism Alert: The ether cleavage of BMEE in vivo may release 2-methoxyethanol (a known teratogen) or 2-butoxyethanol (hemolytic agent).

    • Precaution: Strictly avoid inhalation and skin contact. Use FKM or Butyl rubber gloves (Nitrile provides limited protection against glycol ethers). Work in a fume hood.

References

  • Synquest Laboratories. (2024). Safety Data Sheet: 2,5-Dioxanonane (CAS 13343-98-1).[2] Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • European Chemicals Agency (ECHA). Substance Information: Glycol Ethers. Retrieved from

  • PubChem. Compound Summary: 1-(2-Methoxyethoxy)butane. National Library of Medicine. Retrieved from

  • Professor Dave Explains. (2018). The Williamson Ether Synthesis. [Video]. YouTube. Retrieved from

Sources

Introduction: Deconstructing the Query "Butyl 2-methoxyethyl ether"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Glycol Ethers in Organic Solvents

A Senior Application Scientist's Field Guide to Solvent Behavior, Focusing on Bis(2-methoxyethyl) Ether and 2-Butoxyethanol

In the landscape of chemical nomenclature, precision is paramount. The term "Butyl 2-methoxyethyl ether" does not correspond to a single, standardly recognized chemical entity and appears to be a conflation of two common and industrially significant glycol ether solvents. An analysis of the name suggests two plausible interpretations that this guide will address:

  • Bis(2-methoxyethyl) ether (Diglyme): This molecule contains the "2-methoxyethyl ether" backbone and is a widely used aprotic polar solvent.

  • 2-Butoxyethanol (Butyl Cellosolve): This molecule contains the "Butyl" group and is a versatile amphipathic solvent.

This guide, therefore, provides a comprehensive technical overview of the solubility characteristics of these two representative glycol ethers. Understanding their behavior in various organic solvents is critical for researchers, scientists, and drug development professionals who rely on these compounds for reaction media, formulation, and purification processes.

Physicochemical Properties: The Foundation of Solubility

A solvent's behavior is dictated by its molecular structure. The interplay of polarity, hydrogen bonding capability, and size determines its interaction with other molecules. Below is a comparison of the key properties of our two subject compounds.

PropertyBis(2-methoxyethyl) ether (Diglyme)2-Butoxyethanol
CAS Number 111-96-6[1]111-76-2[2]
Molecular Formula C6H14O3[1]C6H14O2
Molecular Weight 134.17 g/mol [1]118.17 g/mol
Boiling Point 162 °C[3]171 °C
Density ~0.945 g/mL[4]~0.90 g/mL
Dipole Moment ~1.9 D~2.1 D
Hydrogen Bond Donor NoYes
Hydrogen Bond Acceptor Yes (3 oxygen atoms)Yes (2 oxygen atoms)
The Causality of Molecular Structure

Bis(2-methoxyethyl) ether (Diglyme) is an aprotic polar solvent. Its polarity stems from the three ether oxygen atoms, which create a significant dipole moment. While it cannot donate hydrogen bonds, its oxygen atoms are effective hydrogen bond acceptors. Its two terminal methyl groups and ethylene backbones provide non-polar character, enabling interaction with hydrocarbons.[1][3]

2-Butoxyethanol , in contrast, is amphipathic. It possesses a polar head—the hydroxyl (-OH) group—which is both a hydrogen bond donor and acceptor. It also has a non-polar tail—the n-butyl group. This dual nature allows it to act as a "coupler" solvent, bridging the miscibility gap between aqueous and organic phases.

The following diagram illustrates the key structural features governing their solubility.

G Structural Features Governing Solubility cluster_diglyme Bis(2-methoxyethyl) ether (Diglyme) cluster_be 2-Butoxyethanol d_struct CH3-O-CH2CH2-O-CH2CH2-O-CH3 d_hba Hydrogen Bond Acceptor (Ether Oxygens) d_struct->d_hba Polar Nature d_np Non-Polar Character (Alkyl Groups) d_struct->d_np Dispersive Forces be_struct CH3(CH2)3-O-CH2CH2-OH be_hbd Hydrogen Bond Donor & Acceptor (Hydroxyl Group) be_struct->be_hbd High Polarity & Protic Nature be_np Non-Polar Character (Butyl Chain) be_struct->be_np Hydrophobic Interactions

Caption: Key structural features of Diglyme and 2-Butoxyethanol.

Comprehensive Solubility Profile

The principle of "like dissolves like" is the cornerstone of predicting solubility. A substance's polarity, hydrogen bonding ability, and other intermolecular forces must be compatible with those of the solvent for miscibility to occur.

Solvent ClassSolvent ExampleBis(2-methoxyethyl) ether (Diglyme)2-ButoxyethanolRationale
Water H₂OMiscible[1][3]MiscibleBoth form hydrogen bonds with water. 2-Butoxyethanol has temperature-dependent miscibility.[2]
Alcohols Methanol, EthanolMiscible[1]MiscibleStrong hydrogen bonding interactions with both solutes.
Ethers Diethyl Ether, THFMiscible[1]MiscibleSimilar ether functional groups lead to favorable dipole-dipole interactions.
Ketones AcetoneMiscibleMisciblePolar aprotic solvents that interact well with the polar nature of glycol ethers.
Esters Ethyl AcetateMiscibleMiscibleFavorable dipole-dipole interactions.
Hydrocarbons Hexane, TolueneMiscible[1][3]MiscibleThe alkyl portions of the glycol ethers allow for sufficient van der Waals forces.
Chlorinated DichloromethaneMiscibleMiscibleBoth are effective solvents for a wide range of polarities.

As evidenced, both glycol ethers are remarkably versatile solvents, demonstrating miscibility across a wide spectrum of organic solvent classes. This broad compatibility is a direct result of their molecular structures, which contain both polar and non-polar regions.

Experimental Protocol for Solubility Determination

A self-validating system for determining solubility involves a tiered approach, from qualitative screening to precise quantitative analysis.

Workflow for Solubility Assessment

The following workflow provides a robust methodology for characterizing the solubility of a compound like a glycol ether in a novel solvent system.

G start Start: Define Solute & Solvent System qual_screen Step 1: Qualitative Screening (Visual Miscibility Test) start->qual_screen add_solute Add 0.1 mL of solute to 1.0 mL of solvent in a vial. qual_screen->add_solute vortex Vortex for 30 seconds. add_solute->vortex observe Visually inspect for homogeneity, cloudiness, or phase separation. vortex->observe decision Is the mixture a single, clear phase? observe->decision miscible Result: Miscible / Highly Soluble decision->miscible Yes immiscible Result: Immiscible / Poorly Soluble decision->immiscible No quant_analysis Step 2: Quantitative Analysis (For precise solubility limit) miscible->quant_analysis saturate Prepare a saturated solution by adding excess solute to a known volume of solvent. quant_analysis->saturate equilibrate Equilibrate at a constant temperature (e.g., 25°C) for 24 hours with stirring. saturate->equilibrate separate Separate the undissolved solute (centrifugation/filtration). equilibrate->separate analyze Analyze the concentration of the solute in the supernatant via GC, HPLC, or gravimetric analysis. separate->analyze end End: Report Solubility (e.g., in g/100mL at T°C) analyze->end

Caption: Experimental workflow for determining solvent miscibility and solubility.

Detailed Step-by-Step Methodology

Objective: To determine if this compound (represented by Diglyme) is miscible with Toluene.

Materials:

  • Bis(2-methoxyethyl) ether (Diglyme), analytical grade

  • Toluene, analytical grade

  • Glass vials (5 mL) with caps

  • Pipettes

  • Vortex mixer

Protocol (Qualitative Screening):

  • Preparation: In a clean, dry 5 mL glass vial, pipette 2.0 mL of Toluene.

  • Addition of Solute: Add 0.2 mL of Diglyme to the vial. This creates a 10% v/v mixture.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 30 seconds.

  • Observation: Let the vial stand for 2 minutes. Visually inspect the sample against a well-lit background.

    • Causality: A single, clear, and homogenous phase indicates miscibility. Any cloudiness (turbidity) or the formation of distinct layers indicates immiscibility or partial solubility.

  • Confirmation: To confirm miscibility, repeat the process by adding 2.0 mL of Diglyme to 0.2 mL of Toluene. True miscibility exists across all proportions.

Protocol (Quantitative Determination - Gravimetric Method):

  • Prepare Saturated Solution: In a sealed flask, add ~5 mL of Diglyme to 5 mL of a solvent in which it is only partially soluble. Stir vigorously at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to stand undisturbed until clear phase separation occurs. If an emulsion forms, centrifugation may be required.

  • Sample Collection: Carefully pipette a precise volume (e.g., 1.00 mL) from the center of the solvent phase, ensuring no undissolved solute is transferred.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed beaker. Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Mass Determination: Once all the solvent has evaporated, weigh the beaker again. The difference in mass corresponds to the amount of Diglyme dissolved in the 1.00 mL aliquot.

  • Calculation: Express the solubility in g/100 mL.

Applications in Research and Drug Development

The unique solubility profiles of these glycol ethers make them indispensable in various scientific fields.

  • Organic Synthesis: Diglyme's high boiling point and stability in the presence of strong bases make it an excellent solvent for organometallic reactions, such as Grignard reactions, and polymerizations.[1] Its ability to chelate cations can enhance the reactivity of anions.[1]

  • Formulation Science: 2-Butoxyethanol is widely used in coatings, cleaners, and inks due to its ability to dissolve a wide range of resins and dyes. Its surfactant-like properties aid in the formation of stable microemulsions, a key technology in advanced drug delivery systems for poorly water-soluble APIs.

  • Toxicology and Metabolism: In drug development, understanding a solvent's metabolic fate is crucial. Studies have shown that bis(2-methoxyethyl) ether is metabolized in vivo to methoxyacetic acid, a known developmental toxicant.[5][6] This knowledge is critical for risk assessment when considering its use in any process related to pharmaceuticals.

Conclusion

While the query "this compound" is ambiguous, it points toward a class of highly versatile and industrially important solvents. By examining the properties of two representative compounds, bis(2-methoxyethyl) ether (Diglyme) and 2-Butoxyethanol , we can appreciate the profound impact of molecular structure on solubility. Their ability to interact favorably with a wide range of organic compounds, from non-polar hydrocarbons to polar alcohols, makes them powerful tools for researchers. A thorough understanding of their physicochemical properties, supported by robust experimental validation, is essential for their effective and safe application in the laboratory and beyond.

References

  • Title: 2-Butoxyethanol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112) Source: NIOSH | CDC URL: [Link]

  • Title: 2-Methoxyethyl Ether | Bis(2-Methoxy Ethyl)Ether | CAS No. 111-96-6 Source: IndiaMART URL: [Link]

  • Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]

  • Title: BUTYL GLYCOL ETHER (BGE) Source: Ataman Kimya URL: [Link]

  • Title: bis-(2-methoxyethyl)ether Source: ChemBK URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

  • Title: Butyl methyl ether | C5H12O | CID 12338 Source: PubChem URL: [Link]

  • Title: Safety Data Sheet: Bis(2-methoxyethyl) ether Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Solubility of Anthracene in Binary Alcohol + 2-Methoxyethyl Ether Solvent Mixtures Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Chemical Properties of 2-Butyl ethoxymethyl ether Source: Cheméo URL: [Link]

  • Title: Bis(2-methoxyethyl) ether: metabolism and embryonic disposition of a developmental toxicant in the pregnant CD-1 mouse Source: PubMed URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant Source: PubMed URL: [Link]

  • Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

  • Title: Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases Source: PubMed URL: [Link]

  • Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: University of Michigan URL

Sources

Comprehensive Spectroscopic Characterization of Butyl 2-methoxyethyl ether (BMEE)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 5137-45-1 IUPAC Name: 1-Butoxy-2-methoxyethane Synonyms: Ethylene glycol butyl methyl ether, Methyl butyl cellosolve Molecular Formula:


Molecular Weight:  132.20  g/mol 

Executive Summary

Butyl 2-methoxyethyl ether (BMEE) is an amphiphilic glycol ether solvent used frequently in organometallic synthesis and as a coupling agent in drug formulation.[1] Its structural duality—possessing both a lipophilic butyl chain and a hydrophilic methoxy-ethoxy tail—makes it a versatile solvent but also complicates its spectroscopic identification due to overlapping signals with common contaminants like peroxides or hydrolysis products (butanol/methoxyethanol).[1]

This technical guide provides a definitive spectroscopic atlas for BMEE, focusing on Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) .[1] It includes self-validating protocols to distinguish BMEE from its degradation products, ensuring high-fidelity data for regulatory and research applications.[1]

Part 1: Molecular Architecture & Properties

Understanding the electronic environment of BMEE is prerequisite to interpreting its spectra.[1] The molecule consists of three distinct domains:

  • The Methoxy Terminus: A singlet-producing, deshielded environment.[1]

  • The Ethylene Bridge: A conductive ether linkage prone to specific MS fragmentation.[1]

  • The Butyl Tail: A lipophilic chain providing characteristic alkyl multiplets.[1]

Physical Property Table
PropertyValueRelevance to Spectroscopy
Boiling Point ~149°CHigh BP requires extended vacuum for NMR sample drying.[1]
Density 0.83 g/mLUsed for calculating molarity in quantitative NMR (qNMR).[1]
Solubility AmphiphilicSoluble in

,

, and

.[1]
Refractive Index 1.40 - 1.41Quick purity check prior to spectral analysis.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Characterization

The NMR spectrum of BMEE is characterized by the resolution of the ether backbone.[1] The critical quality attribute (CQA) in the proton spectrum is the integral ratio of the methoxy singlet to the terminal methyl triplet.[1]

NMR Data (400 MHz, )

The proton spectrum should show no exchangeable protons (no broad singlets).[1] The presence of a broad singlet at


 2.0–4.0 ppm indicates hydrolysis to alcohols.[1]
AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Fragment
A 0.91Triplet (t)3H7.4

(Terminal)
B 1.36Sextet (m)2H7.4

C 1.57Quintet (m)2H7.0

D 3.38Singlet (s)3H-

(Methoxy)
E 3.46Triplet (t)2H6.8

F 3.52 - 3.58Multiplet (m)4H-

NMR Data (100 MHz, )
AssignmentShift (

, ppm)
Carbon TypeNotes
C1 13.9

Butyl terminal
C2 19.3

Butyl internal
C3 31.7

Butyl internal
C4 59.0

Methoxy carbon (Diagnostic)
C5 70.2

Ethylene bridge
C6 71.1

Butyl ether linkage
C7 72.0

Ethylene bridge
Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the NMR signals to the BMEE structure, distinguishing it from symmetric ethers (like dibutyl ether) or diglyme.

NMR_Logic Start Unknown Ether Spectrum Check_Singlet Is there a sharp singlet @ 3.3-3.4 ppm? Start->Check_Singlet Check_Triplet Is there a triplet @ 0.9 ppm? Start->Check_Triplet Methoxy_Confirm Methoxy Group Present (Not Dibutyl Ether) Check_Singlet->Methoxy_Confirm Yes Butyl_Confirm Butyl Chain Present (Not Diglyme) Check_Triplet->Butyl_Confirm Yes Integration Check Integral Ratio Singlet : Triplet Methoxy_Confirm->Integration Butyl_Confirm->Integration Ratio_1_1 Ratio 1:1 (3H:3H) CONFIRMED: BMEE Integration->Ratio_1_1 3:3 Ratio_Mismatch Ratio Mismatch Impurity or Asymmetry Integration->Ratio_Mismatch Other

Figure 1: Decision tree for confirming BMEE structure via 1H NMR integration logic.

Part 3: Mass Spectrometry (MS) & Fragmentation

For glycol ethers, Electron Ionization (EI) often yields a weak or absent molecular ion (


).[1] Identification relies on characteristic ether cleavage patterns.[1]

Ionization Mode: EI (70 eV) Molecular Ion: m/z 132 (Weak < 1%)

Key Fragmentation Pathways[1]
  • 
    -Cleavage (Dominant):  Cleavage adjacent to the ether oxygen stabilizes the positive charge.[1]
    
  • McLafferty Rearrangement: Less common in simple glycol ethers but possible in the butyl chain.[1]

m/zIntensityFragment StructureMechanism
45 100% (Base)


-cleavage at methoxy end
59 High

Cleavage of butyl chain
57 Medium

Butyl carbocation
87 Medium

Loss of methoxymethyl
132 Trace

Molecular Ion
Fragmentation Workflow

MS_Frag Parent BMEE (m/z 132) [M]+ Frag_45 m/z 45 CH3-O-CH2+ (Base Peak) Parent->Frag_45 Alpha Cleavage Frag_57 m/z 57 Butyl C4H9+ Parent->Frag_57 Alkyl Loss Frag_59 m/z 59 Methoxyethyl+ Parent->Frag_59 C-O Bond Break

Figure 2: Primary fragmentation pathways observed in EI-MS for BMEE.

Part 4: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is primarily used here for purity profiling —specifically to detect moisture (broad OH) or peroxide formation (carbonyl/O-O bands).[1]

Sampling: Neat liquid (ATR or KBr plates).

Wavenumber (

)
IntensityAssignmentDiagnostic Value
2950 - 2850 StrongC-H Stretch (

)
Alkyl chain confirmation.
1120 Very StrongC-O-C Asym.[1] StretchCharacteristic ether "fingerprint".[1]
1460 Medium

Scissoring
General alkyl.
3400 (Broad) Absent O-H StretchMust be absent. Presence indicates hydrolysis or wet sample.[1]
1720 Absent C=O[1] StretchMust be absent. Presence indicates oxidation.[1]

Part 5: Quality Control & Self-Validating Protocols

In drug development, ensuring the solvent is free of reactive impurities is critical.[1]

Protocol 1: The "Dry-Ether" Validation (NMR)

Objective: Confirm BMEE is free of water and hydrolysis products (2-methoxyethanol or butanol).[1]

  • Sample Prep: Dissolve 10 mg BMEE in 0.6 mL anhydrous

    
     (stored over molecular sieves).
    
  • Acquisition: Run 1H NMR (16 scans).

  • Validation Check:

    • Zoom into 1.5 - 4.0 ppm.[1][2]

    • If a broad singlet appears (moves with

      
       shake), the sample is wet.[1]
      
    • Pass Criteria: Integral of Methoxy Singlet (3.38 ppm) divided by Terminal Methyl Triplet (0.91 ppm) must equal

      
      .[1]
      
Protocol 2: Peroxide Detection (Chemical/IR)

Glycol ethers form explosive peroxides upon storage.[1]

  • Rapid Test: Add 1 mL BMEE to 1 mL 10% KI solution + trace starch. Blue color = Peroxides.[1]

  • Spectral Check: Look for weak band at 880

    
     (O-O stretch) or carbonyl growth at 1720 
    
    
    
    in IR.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Ethylene Glycol Butyl Methyl Ether.[1] NIST Mass Spectrometry Data Center.[1][3][4][5] Available at: [Link]

  • PubChem. 1-Butoxy-2-methoxyethane Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link](Note: Homologous series data extrapolated from ethyl/butyl analogs).[1]

  • SDBS. Spectral Database for Organic Compounds.[1] AIST Japan.[1][3] (General reference for Glycol Ether shifts). Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition, Wiley, 2014.[1] (Source for general ether fragmentation and chemical shift rules).

Sources

Polarity and dielectric constant of Butyl 2-methoxyethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Polarity & Dielectric Properties of Butyl 2-methoxyethyl Ether (BME)

Executive Summary

This compound (BME), also known as 1-butoxy-2-methoxyethane, is an asymmetric glycol ether emerging as a critical solvent in high-energy-density lithium-metal batteries (LMBs). Unlike its symmetric counterparts—Monoglyme (DME) and Diethylene Glycol Dimethyl Ether (Diglyme)—BME offers a unique physicochemical balance.[1][2] Its asymmetric structure (


) disrupts lattice packing, lowering the melting point, while its moderate polarity enables effective lithium solvation without the strong "solvent shielding" effect that hinders desolvation kinetics in symmetric ethers.[1][2]

This guide provides an in-depth analysis of the polarity and dielectric constants of BME, elucidating how these properties influence solvation thermodynamics and electrochemical performance.[1][2]

Physicochemical Profile

Chemical Identity
  • IUPAC Name: 1-Butoxy-2-methoxyethane[3][4][5][6]

  • Common Names: this compound; BME; Ethylene glycol butyl methyl ether.

  • CAS Number: 13343-98-1[3][5]

  • Molecular Formula:

    
    [1][7]
    
  • Molecular Weight: 132.20 g/mol

Polarity & Dielectric Constants

The polarity of BME is defined by the interplay between its ether oxygen lone pairs and the steric bulk of the butyl chain.[1][2]

PropertyValueContext & Comparative Analysis
Dipole Moment (

)
1.70 D Almost identical to DME (1.71 D). The asymmetric alkyl chains do not significantly alter the net vector sum of the C-O-C bond dipoles compared to the symmetric methyl analog.[1][2]
Dielectric Constant (

)
~4.8 – 5.5 (Est.)*Lower than DME (7.[1][2]2) and Diglyme (7.4).[1][2] The bulkier butyl group increases molar volume (~157 mL/mol vs. 104 mL/mol for DME), reducing the density of dipoles per unit volume.[1][2]
Boiling Point 147 °C Significantly higher than DME (85 °C), indicating stronger London dispersion forces due to the butyl chain.[1][2]
Viscosity (

)
~0.6 – 0.8 cP Low viscosity facilitates high ionic conductivity in electrolyte applications.[1][2]

*Note: Exact static dielectric constant varies with temperature and frequency.[1][2] The estimated range is derived from molar volume scaling of homologous glycol ethers.

Solvation Thermodynamics & Mechanisms

The dielectric behavior of BME is not merely a static number; it dictates the Solvation Structure in electrolyte systems.[1][2]

The Asymmetry Advantage

In symmetric ethers like DME, the solvent forms a rigid, stable solvation shell around


 ions (typically tridentate or bidentate).[1][2] This stability is a double-edged sword: it dissolves salts well but requires high energy to "strip" the solvent during the plating process at the anode.[1]

BME's asymmetric structure (


) introduces a "steric mismatch."
  • Reduced Coordination Strength: The bulky butyl group creates steric hindrance, weakening the Li-O interaction slightly compared to DME.[1][2]

  • Faster Kinetics: This weaker binding energy lowers the desolvation energy barrier, accelerating charge transfer at the electrode interface.[1][2]

  • Dielectric Modulation: The lower dielectric constant (

    
    ) promotes the formation of Contact Ion Pairs (CIPs) and Aggregates (AGGs) rather than fully Solvent-Separated Ion Pairs (SSIPs).[1] This anion-rich solvation structure is crucial for forming a stable, inorganic-rich Solid Electrolyte Interphase (SEI).
    
Solvation Pathway Diagram

SolvationMechanism Li_Salt Lithium Salt (LiTFSI) Solvation Solvation Process (Chelation) Li_Salt->Solvation BME_Solvent BME Solvent (Asymmetric Ether) BME_Solvent->Solvation Dipole Interaction SSIP SSIP (Solvent Separated Ion Pair) High ε required Solvation->SSIP Minor Pathway CIP CIP / AGG (Contact Ion Pair) Favored by BME (Low ε) Solvation->CIP Major Pathway (Due to ε ~5.0) Desolvation Desolvation at Anode (Steric Mismatch Effect) CIP->Desolvation Low Energy Barrier SEI Anion-Derived SEI (Stable Interface) Desolvation->SEI Anion Decomposition

Figure 1: Mechanistic pathway of Lithium solvation in BME. The moderate dielectric constant favors Contact Ion Pairs (CIP), leading to superior SEI formation compared to high-dielectric solvents.

Experimental Characterization Protocols

To validate the dielectric properties of BME in a research setting, the following self-validating protocols are recommended.

Protocol A: Static Dielectric Constant ( ) Measurement

Objective: Determine the static permittivity of BME at 25°C. Method: Coaxial Probe or Parallel Plate Capacitor Method.[1][2]

  • Calibration:

    • Use Air (

      
      ) and Cyclohexane  (
      
      
      
      ) as low-k standards.[1]
    • Use DME (

      
      ) as a reference standard close to the target value.[1][2]
      
  • Cell Assembly:

    • Use a liquid test fixture (e.g., Agilent 16452A) connected to an LCR meter or Impedance Analyzer.[1][2]

    • Critical Step: Ensure the cell is thermostated to 25.0 ± 0.1°C using a Peltier controller. Dielectric constant is highly temperature-dependent (

      
      ).[1]
      
  • Measurement:

    • Inject anhydrous BME (Water content < 10 ppm, verified by Karl Fischer titration).[1][2] Moisture significantly skews

      
       upwards.[1][2]
      
    • Sweep frequency from 1 kHz to 1 MHz.

    • Record Capacitance (

      
      ).[1][2]
      
  • Calculation:

    • 
      , where 
      
      
      
      is the capacitance of the empty cell.[1][2]
    • Self-Validation: The loss tangent (

      
      ) should be 
      
      
      
      for pure BME. High loss indicates ionic impurities or moisture.[1][2]
Protocol B: Dipole Moment Determination (Guggenheim Method)

Objective: Confirm the asymmetry does not cancel the dipole vector.[1][2] Method: Refractive Index and Dielectric Constant of dilute solutions.[1][2]

  • Preparation: Prepare 5 solutions of BME in non-polar solvent (e.g., Benzene or Cyclohexane) with mole fractions (

    
    ) ranging from 0.01 to 0.05.
    
  • Data Acquisition:

    • Measure

      
       (Dielectric constant).[1][2][8]
      
    • Measure

      
       (Refractive index squared).[1][2]
      
  • Analysis:

    • Plot

      
       vs. 
      
      
      
      and
      
      
      vs.
      
      
      .[1][2]
    • Use the Guggenheim equation to extract the orientation polarization and calculate

      
      .[1][2]
      
    • Expected Result:

      
       D.
      

Applications in High-Tech Fields

ApplicationRole of Polarity/Dielectric Property
Li-Metal Batteries The moderate

(~5) prevents full salt dissociation, promoting anion reduction at the anode interface. This creates a robust, inorganic SEI layer, enabling high Coulombic efficiency (>99.5%).[1][2]
Organometallic Synthesis As a chelation solvent, BME acts as a bidentate ligand.[1][2] Its lower polarity compared to Diglyme makes it easier to remove from reaction products via distillation (BP 147°C).[1][2]
Gas Chromatography Used as a stationary phase where its specific polarity allows for the separation of hydrocarbons and oxygenated compounds based on dipole-dipole interactions.[1]

References

  • Stenutz, R. (2025).[1][2] Dipole moments of organic compounds: 1-(2-methoxyethoxy)butane. Stenutz.eu.[1][2] [Link]

  • NIST WebBook. (2025).[1][2] 1-tert-Butoxy-2-methoxyethane Properties. National Institute of Standards and Technology.[1][2] [Link][1]

  • Royal Society of Chemistry. (2025).[1][2] Insights into solvent molecule design for advanced electrolytes in lithium metal batteries. RSC Advances. [Link]

  • PubChem. (2025).[1][2][9] 1-Butoxy-2-methoxyethane Compound Summary. National Library of Medicine.[1][2] [Link][1]

  • Zábranský, M., et al. (2010).[1][2][10][11] Heat Capacity of Liquids: Critical Review and Recommended Values. Journal of Physical and Chemical Reference Data. [Link][1]

Sources

Discovery and history of Bis(2-methoxyethyl) ether

Author: BenchChem Technical Support Team. Date: February 2026

The Chelation Engine: A Technical History and Guide to Bis(2-methoxyethyl) ether (Diglyme)

Executive Summary

Bis(2-methoxyethyl) ether, commonly known as Diglyme , represents a paradigm of chemical utility defined by its specific molecular architecture.[1][2][3] Emerging from the petrochemical boom of the early 20th century, it became the "solvent of choice" for the golden age of organometallic chemistry—most notably enabling H.C. Brown’s Nobel Prize-winning work on hydroboration.[4] However, its history is a dual narrative: one of synthetic indispensability due to its chelation properties, and one of biological hazard due to its metabolic conversion to teratogenic agents. This guide analyzes the technical evolution, mechanistic utility, and safety profile of Diglyme for modern researchers.

Part 1: Origins and the Glycol Ether Boom (1920s–1940s)

The history of Diglyme is inextricably linked to the rise of the aliphatic chemical industry in the 1920s, spearheaded by Union Carbide . Prior to this era, industrial solvents were largely limited to coal-tar distillates (benzene, toluene) or fermentation products (ethanol, acetone).

The commercialization of ethylene glycol derivatives began with Union Carbide’s registration of the Cellosolve™ (1924) and Carbitol™ (1928) trademarks. These "glycol ethers" were designed to bridge the gap between water-soluble and hydrocarbon-soluble materials. Diglyme, originally termed "Dimethyl Carbitol," was synthesized as the dimethyl ether of diethylene glycol. Unlike its mono-ether cousins (which possess a reactive hydroxyl group), Diglyme was fully methylated, rendering it chemically inert to strong bases and reducing agents—a property that would later define its utility in high-energy synthesis.

Part 2: The Golden Age of Organometallics (1950s–1970s)

The mid-20th century marked the transition of Diglyme from a niche industrial solvent to a critical reagent in academic and pharmaceutical discovery.

The Hydroboration Breakthrough

The most significant historical pivot for Diglyme occurred in the laboratory of H.C. Brown at Purdue University. During the development of hydroboration-oxidation reactions (for which Brown shared the 1979 Nobel Prize), the choice of solvent was not merely a medium but a catalyst for stability.

  • The Problem: Diborane (

    
    ) is a gas. To be useful in liquid-phase synthesis, it requires a Lewis base solvent to cleave the dimer and form a stable complex (
    
    
    
    ). Tetrahydrofuran (THF) was commonly used, but borane-THF complexes could induce ring-opening polymerization of THF over time or under forcing conditions.
  • The Diglyme Solution: Brown found that Diglyme formed a stable complex with borane without undergoing ring-opening. Furthermore, Diglyme's higher boiling point (162°C vs. 66°C for THF) allowed for thermal promotion of sterically hindered hydroborations that were sluggish in THF.

The Chelation Effect ("The Poor Man's Crown Ether")

Diglyme’s utility stems from its tridentate structure. It acts as a podand—an acyclic host that mimics cyclic crown ethers.

  • Mechanism: The three oxygen atoms in Diglyme are spaced by ethylene bridges, allowing them to wrap around hard cations (like

    
    , 
    
    
    
    , and
    
    
    ).
  • Causality: By sequestering the cation, Diglyme separates the ion pair, leaving the anion "naked" and significantly more nucleophilic. This effect is critical in:

    • Reductions: Enhancing the reactivity of

      
       and 
      
      
      
      .
    • Organometallics: Stabilizing Grignard reagents and organolithiums.

Figure 1: Chelation & Reactivity Model

Chelation cluster_0 Solvation Mechanism Diglyme Diglyme Molecule (Tridentate Ligand) Complex Solvated Cation Complex [M(Diglyme)n]+ Diglyme->Complex Chelates Cation Metal Cation (Li+, Na+) Cation->Complex Is Sequestered by Anion Naked Anion (H-, R-) Complex->Anion Separates Ion Pair Reactivity Enhanced Nucleophilicity (Reaction Rate ↑) Anion->Reactivity Increases Activity

Caption: Diglyme acts as a tridentate ligand, sequestering cations and exposing the counter-anion for higher reactivity.

Part 3: Technical Specifications & Synthesis Protocols

Comparative Physical Properties

Diglyme occupies a "Goldilocks" zone: higher boiling than THF (safety/kinetics), lower viscosity than longer glymes, and chemically inert.

PropertyDiglymeTHFDiethyl EtherSignificance
Boiling Point 162°C66°C34.6°CAllows high-temp reactions; harder to remove.
Flash Point 57°C-14°C-45°CSafer handling profile (Class IIIA Combustible).
Water Solubility MiscibleMiscibleImmiscibleEnables aqueous workups or biphasic systems.
Dielectric Constant 7.237.584.33Moderate polarity supports ionic mechanisms.
Stability High (Base/Reductant)Moderate (Acid sensitive)HighIdeal for strong bases (

-BuLi,

).
Industrial & Laboratory Synthesis Routes

Historically, Diglyme is produced via two primary pathways. The Williamson Ether Synthesis is the classic laboratory method, while Catalytic Oxide Insertion is preferred industrially.

Figure 2: Synthesis Pathways

Synthesis cluster_williamson Route A: Williamson Synthesis (Historical/Lab) cluster_oxide Route B: Epoxide Insertion (Industrial) DEG Diethylene Glycol Alkoxide Disodium Alkoxide DEG->Alkoxide Deprotonation Base NaH or NaOH Base->Alkoxide DiglymeA Diglyme (Crude) Alkoxide->DiglymeA Methylation MeX MeCl or Me2SO4 MeX->DiglymeA MeOH Methanol / DME DiglymeB Diglyme (Distilled) MeOH->DiglymeB Oligomerization EO Ethylene Oxide (2 eq) EO->DiglymeB Cat Lewis Acid Cat. Cat->DiglymeB

Caption: Route A (Williamson) uses strong base/methylating agents. Route B (Industrial) uses ethylene oxide insertion.

Part 4: The Toxicology Pivot (1980s–Present)

For decades, Diglyme was viewed as relatively benign. This changed radically in the early 1980s with the discovery of glycol ether reproductive toxicity.

The Metabolic Activation Pathway

Diglyme itself is not the primary toxicant. It acts as a "pro-toxin" that is metabolized by cytochrome P450 enzymes.

  • Cleavage: The ether linkage is cleaved to release 2-Methoxyethanol (2-ME) .

  • Oxidation: Alcohol dehydrogenase (ADH) converts 2-ME to Methoxyacetaldehyde .

  • Toxification: Aldehyde dehydrogenase (ALDH) converts this to 2-Methoxyacetic Acid (MAA) .

MAA is the ultimate teratogen. It inhibits the Krebs cycle and fatty acid biosynthesis in the testes and developing fetus, leading to testicular atrophy and congenital malformations.

Figure 3: Metabolic Activation of Toxicity

Toxicity Diglyme Diglyme ME 2-Methoxyethanol (Intermediate) Diglyme->ME Metabolic Cleavage MAA 2-Methoxyacetic Acid (MAA) ME->MAA Bio-activation Target Reproductive Toxicity (Teratogen) MAA->Target Inhibits Krebs Cycle Enz1 P450 (Ether Cleavage) Enz1->ME Enz2 ADH/ALDH (Oxidation) Enz2->MAA

Caption: Diglyme is metabolized into 2-Methoxyacetic Acid (MAA), the active teratogenic agent.

Regulatory Fallout

Following studies in 1983 confirming these effects [1], Diglyme was reclassified.

  • EU REACH: Listed as a Substance of Very High Concern (SVHC) (Repr.[5] 1B).

  • Usage: Strict controls are now required. In pharma, it is classified as a Class 2 solvent (ICH Q3C), requiring limits of <5 ppm in final drug substances unless justified.

Part 5: Modern Context and Substitution

Despite its toxicity, Diglyme remains essential in specific high-value applications where no other solvent provides the necessary chelation/stability balance.

  • Batteries: Diglyme is a key component in electrolytes for Li-S and Na-ion batteries due to its stability against lithium metal.

  • API Synthesis: It is still used in early-stage GMP synthesis for Grignard and hydride reductions, provided it is purged in subsequent purification steps.

  • Alternatives:

    • 2-MeTHF: A bio-derived alternative for general organometallics, though it lacks Diglyme's specific chelation power.

    • CPME (Cyclopentyl methyl ether): Peroxide-resistant, but lower boiling point.

References

  • Reproductive toxicity of the glycol ethers. Toxicology, 27(2), 91-102.[6] (1983).[6][7] Link

  • Hydroboration. III. The Reaction of Diborane with Olefins in Diglyme. J. Org. Chem., 22(9), 1136–1137. (1957).[8] Link

  • Union Carbide Corporation History. Toxic Docs/Chemical Heritage Foundation.Link

  • Glymes as Versatile Solvents. PMC - National Institutes of Health.Link

  • Substance Information: Bis(2-methoxyethyl) ether. ECHA (European Chemicals Agency).[9]Link

Sources

Methodological & Application

Using Butyl 2-methoxyethyl ether as a high-boiling point solvent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature Organometallic Synthesis using Butyl 2-methoxyethyl ether (BMEE)

Abstract

This guide details the utility of This compound (BMEE) (also known as 1-butoxy-2-methoxyethane) as a superior alternative to Tetrahydrofuran (THF) and Diglyme in high-temperature organometallic synthesis.[1] While THF is limited by its low boiling point (66°C) and Diglyme by its difficult aqueous removal (water miscibility), BMEE offers a "Goldilocks" profile: a high boiling point (~140–150°C range) for kinetic acceleration and reduced water solubility for streamlined workup. This note covers physicochemical properties, peroxide safety protocols, and specific methodologies for Grignard and organolithium reactions.[1]

Chemical Profile & Rationale

This compound (


) is a mixed dialkyl glycol ether.[1] Unlike "glycol ethers" (e.g., Butyl Cellosolve) which contain free hydroxyl groups, BMEE is "capped" (an ether), rendering it chemically inert to strong bases and reducing agents.
Comparative Solvent Data

The following table contrasts BMEE with industry-standard ethereal solvents.

PropertyTHF1,2-Dimethoxyethane (DME)DiglymeThis compound (BMEE)
Boiling Point (°C) 6685162~145–155 (Est.)*
Structure Cyclic EtherLinear (2 Oxygens)Linear (3 Oxygens)Linear (2 Oxygens + Butyl)
Water Solubility MiscibleMiscibleMisciblePartially Soluble
Base Stability HighHighHighHigh
Chelation Effect ModerateHigh (Bidentate)Very High (Tridentate)High (Bidentate)

*Note: Exact boiling points depend on isomeric purity; BMEE typically boils significantly higher than THF, allowing for reaction acceleration.

The "Hydrophobic Glyme" Advantage

The critical advantage of BMEE lies in its Butyl chain .[1]

  • Kinetic Acceleration: Like Diglyme, BMEE allows reactions to run at temperatures >100°C, often reducing reaction times from days (in refluxing THF) to hours.[1]

  • Process Efficiency: Standard Diglyme is fully miscible with water, making it difficult to remove during aqueous workup (often requiring tedious back-extractions).[1] BMEE's lipophilic butyl tail creates a miscibility gap with water, facilitating phase separation.[1]

Critical Safety: Peroxide Management

As a glycol ether derivative, BMEE is a Class B Peroxide Former .[1] It reacts with atmospheric oxygen to form explosive hydroperoxides, which concentrate upon distillation.[1]

WARNING: Never distill BMEE to dryness.[1][2]

Protocol 2.1: Peroxide Quantitation & Inhibition

Before heating BMEE >80°C, you must verify peroxide levels are <10 ppm.[1]

  • Test: Use commercially available peroxide test strips (e.g., Quantofix®).[1]

    • Pass: <10 mg/L. Proceed.[1]

    • Fail: >10 mg/L. DO NOT HEAT. [1]

  • Mitigation (If >10 mg/L):

    • Pass the solvent through a column of activated alumina (neutral, Brockmann Grade I).[1]

    • Re-test. Alumina effectively adsorbs peroxides.[1]

  • Inhibition: For long-term storage, ensure the solvent contains 2,6-di-tert-butyl-4-methylphenol (BHT) at 100–250 ppm.[1]

Application Protocol: High-Temperature Grignard Formation

This protocol addresses the formation of sterically hindered or aryl chlorides Grignard reagents, which are notoriously sluggish in THF.[1]

Target: Synthesis of MesMgBr (Mesitylmagnesium bromide) or similar hindered reagents.

Reagents & Setup
  • Solvent: Anhydrous BMEE (dried over 3Å molecular sieves, peroxide-free).

  • Substrate: Aryl Bromide/Chloride.[1]

  • Metal: Magnesium turnings (mechanically activated).[1]

  • Activator: Iodine (

    
    ) crystal or 1,2-Dibromoethane.[1]
    
Step-by-Step Methodology
  • Activation:

    • Place Mg turnings (1.2 equiv) in a flame-dried 3-neck flask under Argon.

    • Add enough BMEE to cover the Mg.[1]

    • Add a single crystal of

      
      .[1] Heat gently with a heat gun until the color fades (activation).[1]
      
  • Initiation:

    • Add 10% of the halide substrate solution (in BMEE).[1]

    • Heat the mixture to 100°C . (Note: This temperature is inaccessible in THF).[1]

    • Observation: Look for turbidity and exotherm.[1]

  • Propagation:

    • Once initiated, add the remaining halide dropwise over 1 hour, maintaining internal temperature at 100–110°C.

    • Mechanism:[1] The bidentate oxygen atoms in BMEE chelate the

      
       center, stabilizing the Grignard species and lowering the activation energy for insertion.[1]
      
  • Completion:

    • Stir at 110°C for 2 hours.

    • Cool to room temperature.[1] Titrate an aliquot to determine concentration.[1]

Application Protocol: Solvent Removal & Workup

The high boiling point of BMEE makes rotary evaporation difficult.[1] This protocol leverages the butyl group's lipophilicity for extractive removal.[1]

The "Salting Out" Wash

Unlike Diglyme, BMEE can be forced out of the aqueous phase.[1]

  • Quench: Pour the reaction mixture into ice/1M HCl (or saturated

    
    ).
    
  • Phase Split:

    • If BMEE forms a distinct layer: Separate organic layer.[1]

    • If emulsion forms: Add Toluene or TBME (tert-butyl methyl ether) as a co-solvent to dilute the BMEE.[1]

  • Wash:

    • Wash the organic layer 3x with saturated brine (NaCl) .[1]

    • Logic: The high ionic strength of brine drives the partially soluble BMEE out of the aqueous phase and prevents water from dragging into the organic phase.[1]

  • Polishing:

    • If trace BMEE remains and interferes with crystallization, wash the organic layer with water counter-current or perform a final evaporation under high vacuum (<5 mbar) at 60°C.[1]

Visualizations

Figure 1: Solvent Selection Logic

This decision tree guides the researcher on when to deploy BMEE versus traditional solvents.

SolventSelection Start Start: Select Solvent TempCheck Required Temp > 70°C? Start->TempCheck BaseCheck Strong Base/Nucleophile? TempCheck->BaseCheck Yes THF Use THF (BP 66°C) TempCheck->THF No WorkupCheck Is Product Water Sensitive? BaseCheck->WorkupCheck Yes (Inertness Needed) Diglyme Use Diglyme (BP 162°C, Water Miscible) WorkupCheck->Diglyme Need Max Chelation/Temp BMEE Use BMEE (BP >140°C, Lipophilic) WorkupCheck->BMEE Need Easy Aqueous Wash

Caption: Decision matrix for selecting BMEE based on thermal requirements and workup constraints.

Figure 2: Chelation Mechanism

Visualizing how BMEE stabilizes the organometallic species.

Chelation cluster_BMEE BMEE Molecule Mg Mg R R Mg->R X X Mg->X O1 O O1->Mg Coordination Link C2H4 O1->Link O2 O O2->Mg Me CH3 O2->Me Butyl C4H9 Butyl->O1 Link->O2

Caption: Bidentate coordination of Magnesium by BMEE, stabilizing the Grignard reagent.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123223, 1-Ethoxy-2-methoxyethane (Analogous Structure).[1] Retrieved from [Link][1]

  • University of Texas at Austin EHS. Peroxide Forming Chemicals Safety Guide. Retrieved from [Link]

Sources

Application Note: Butyl 2-methoxyethyl Ether (BME) in High-Voltage Lithium Batteries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers investigating advanced electrolyte systems for next-generation Lithium-Metal (LMB) and Lithium-Ion Batteries (LIB). It focuses on Butyl 2-methoxyethyl ether (also referred to in literature as BME , M4C , or 1-(2-methoxyethoxy)butane ) as a strategic solvent to modulate solvation structures and enhance interfacial stability.

Executive Summary

The transition from Lithium-Ion to Lithium-Metal batteries requires electrolytes that can stabilize the highly reactive lithium anode while maintaining oxidative stability at the cathode.[1][2] Traditional ethers (e.g., 1,2-Dimethoxyethane, DME) offer excellent kinetics but suffer from high volatility and poor high-voltage stability.

This compound (BME) emerges as a critical "modulating solvent." By replacing one terminal methyl group of DME with a butyl group, BME introduces steric hindrance that weakens the Li


 solvation shell. This induces a shift from Solvent-Separated Ion Pairs (SSIP) to Contact Ion Pairs (CIP) and Aggregates (AGG), promoting the formation of a robust, anion-derived, inorganic (LiF-rich) Solid Electrolyte Interphase (SEI).[3]

Material Properties & Selection Guide

BME serves as a bridge between low-viscosity/high-volatility ethers and high-viscosity/stable glymes. Its asymmetric structure provides a unique balance of properties.

Table 1: Comparative Physicochemical Properties[1]
PropertyDME (Baseline)BME (Target Solvent)Diglyme (G2)Significance
Structure CH

-O-(CH

)

-O-CH

CH

-O-(CH

)

-O-C

H

CH

-(O-C

H

)

-O-CH

BME is asymmetric.
Molecular Weight 90.12 g/mol 132.20 g/mol 134.17 g/mol Higher MW reduces volatility.[4]
Boiling Point 85 °C~170 °C162 °CSafety: BME has a wider liquid range.[4]
Flash Point -2 °C~55-60 °C57 °CReduced flammability risk.
Viscosity (25°C) 0.46 cP~0.9 - 1.1 cP0.98 cPSlower mass transport than DME, but acceptable.
Dielectric Const. 7.2~5-6 (Est.)7.3Lower polarity promotes ion pairing (CIP/AGG).[4]
Li Coordination Strong (Chelating)Moderate (Steric hindrance)Strong (Tridentate)Key Mechanism: BME weakens solvation.

Note: BME is commercially available as Ethylene glycol butyl methyl ether or 1-(2-methoxyethoxy)butane.[4] Ensure CAS 13343-98-1 or similar isomer verification.

Mechanistic Insight: Solvation Engineering

The primary advantage of BME is its ability to manipulate the Solvation Sheath . In DME, Li


 is strongly solvated by oxygen atoms, isolating the anion (SSIP). In BME, the bulky butyl tail sterically hinders this wrapping, forcing the anion (e.g., FSI

or TFSI

) to enter the primary solvation shell.
Diagram 1: Solvation Structure & SEI Formation Mechanism

SolvationMechanism DME_State DME Electrolyte (Low Steric Bulk) SSIP SSIP Dominant (Solvent-Separated Ion Pair) DME_State->SSIP Strong Solvation BME_State BME Electrolyte (High Steric Bulk) CIP CIP/AGG Dominant (Contact Ion Pair) BME_State->CIP Steric Hindrance Decomp_Solvent Solvent Decomposition (Organic SEI) SSIP->Decomp_Solvent Free Solvent at Interface Decomp_Anion Anion Decomposition (Inorganic LiF-rich SEI) CIP->Decomp_Anion Anion in Double Layer Result_Poor Thick, Gel-like SEI High Impedance Dendrites Decomp_Solvent->Result_Poor Result_Good Thin, Dense SEI Fast Ion Transport Stable Cycling Decomp_Anion->Result_Good

Caption: Transition from solvent-derived SEI (DME) to anion-derived SEI (BME) driven by steric modulation of the solvation shell.

Protocol: Electrolyte Formulation & Purification

Objective: Prepare a 2.0 M LiFSI in BME electrolyte with <10 ppm water content. Safety: Handle all lithium salts and organic solvents inside an Argon-filled glovebox (O


 < 0.5 ppm, H

O < 0.5 ppm).[4]
Materials
  • Solvent: this compound (BME), purity ≥ 99%.

  • Salt: Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade (99.99%).[4]

  • Drying Agent: Molecular Sieves (4Å), activated at 300°C under vacuum for 12h.[4]

Step-by-Step Workflow
  • Solvent Drying (Critical Step):

    • As-received BME often contains 50-200 ppm water.

    • Add 10% w/v activated molecular sieves to the BME bottle.[4]

    • Let stand for 48-72 hours inside the glovebox.

    • Validation: Verify water content via Karl Fischer titration.[4] Target: < 10 ppm .

  • Salt Weighing:

    • Calculate mass for 2.0 M concentration.[4] (Note: Molarity [mol/L] is preferred over Molality [mol/kg] for volumetric dispensing, but Molality is easier to prepare gravimetrically).[4]

    • Formula:

      
      .
      
    • Correction: High concentration salts expand volume significantly.[4] Use a volumetric flask.

    • Protocol: Weigh LiFSI (MW = 187.07 g/mol ) into a volumetric flask.

  • Mixing (Exothermic Reaction):

    • Add dried BME to the flask slowly.

    • Caution: LiFSI dissolution is exothermic.[4] Add solvent in aliquots to prevent overheating, which can degrade the salt.

    • Stir magnetically at 300 RPM until fully dissolved.

    • Top up to the volumetric mark.[4]

  • Resting & Filtration:

    • Add a fresh strip of Lithium metal (sacrificial scavenger) for 24 hours to remove trace impurities (optional but recommended for ultra-high voltage work).

    • Filter through a 0.2 µm PTFE syringe filter to remove any particulates or sieve dust.[4]

Protocol: Electrochemical Characterization

Experiment A: Ionic Conductivity
  • Use a conductivity probe (e.g., Mettler Toledo) or a custom dip-cell with Platinum black electrodes.

  • Measure impedance (EIS) from 1 MHz to 1 Hz.[4]

  • Calculate conductivity (

    
    ) using cell constant (
    
    
    
    ):
    
    
    .[4]
  • Expected Result: BME electrolytes typically show lower conductivity (2-6 mS/cm) than DME (10-12 mS/cm) due to higher viscosity, but sufficient for operation at C/3 rates.[4]

Experiment B: Lithium Plating/Stripping Efficiency (Aurbach Method)

This is the gold standard for validating the BME advantage.

  • Cell Config: Li | Electrolyte | Cu (Coin Cell 2032).[4]

  • Deposition: Plate 5.0 mAh/cm

    
     of Li onto Cu at 0.5 mA/cm
    
    
    
    (Conditioning). Strip to 1.0 V.[4]
  • Cycling:

    • Plate Li reservoir (

      
      ): 5.0 mAh/cm
      
      
      
      .[4]
    • Cycle (

      
      ): Strip/Plate 1.0 mAh/cm
      
      
      
      for
      
      
      cycles (e.g., 10 cycles).
    • Final Strip: Strip to 1.0 V to measure remaining Li (

      
      ).[4]
      
  • Calculation:

    
    .
    
  • Target: BME-based electrolytes should achieve >99.2% CE , whereas DME typically yields ~97-98%.[4]

Experimental Workflow Diagram

Diagram 2: From Synthesis to Validation

Workflow cluster_prep Phase 1: Preparation cluster_cell Phase 2: Cell Assembly cluster_test Phase 3: Validation RawBME Raw BME Solvent Drying Mol. Sieve Drying (48h, <10ppm H2O) RawBME->Drying Mixing Salt Dissolution (2M LiFSI, Exothermic Control) Drying->Mixing Filtering 0.2µm PTFE Filtration Mixing->Filtering Assembly Coin Cell Crimping (Ar Glovebox) Filtering->Assembly Electrolyte Injection Cathode Cathode (NMC/LFP) Cathode->Assembly Anode Li Metal / Cu Foil Anode->Assembly LSV LSV Stability (0 - 5.0V vs Li/Li+) Assembly->LSV Cycling Galvanostatic Cycling (CE Measurement) Assembly->Cycling XPS Post-Mortem XPS (Verify LiF SEI) Cycling->XPS Disassembly

Caption: Integrated workflow for formulating BME electrolytes and validating electrochemical performance.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conductivity High viscosity or salt aggregation.Reduce salt concentration to 1.5M or add 10% low-viscosity diluent (e.g., TTE - hydrofluoroether).
High Overpotential Poor wetting of separator/electrode.[4]BME is more viscous; allow 12h resting time (wetting) before cycling.[4] Use vacuum infiltration.[4]
Corrosion (Al collector) LiFSI impurity (Cl

) or high voltage.
Ensure LiFSI is "battery grade" (<1 ppm Cl).[4] BME generally suppresses Al corrosion better than carbonates.[4]
Gas Generation Residual moisture.[4]Re-dry solvent.[4] Check Karl Fischer.

References

  • Pompizii, A. et al. (2025).[4] "Molecular Design of Ether-Based Electrolyte Solvents for High-Performance Lithium Batteries." ACS Energy Letters. Link(Context: Comparison of DME, M4C/BME, and M6C for LiFSI electrolytes).

  • Ren, X. et al. (2019).[4] "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem. Link(Context: Principles of localized high-concentration electrolytes and steric modulation).

  • Zhang, J. et al. (2020).[4] "Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization."[1][5] ACS Nano.[4] Link(Context: Oxidative stability limits of ether solvents).

  • Aurbach, D. et al. (2002).[4] "A short review on the comparison between Li battery systems and rechargeable magnesium battery systems." Journal of Power Sources. Link(Context: Standard protocols for CE measurement).

Sources

Anhydrous 2-Butoxyethyl Methyl Ether: A High-Boiling Point Solvent for Demanding Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of anhydrous 2-butoxyethyl methyl ether (also known as butyl 2-methoxyethyl ether) for use in moisture-sensitive organometallic reactions. We delve into the physicochemical properties that make this high-boiling point aprotic solvent a compelling alternative to traditional ethers like diethyl ether and tetrahydrofuran (THF). Detailed, field-proven protocols for purification, drying, and safe handling are presented, alongside a discussion of its application in critical carbon-carbon bond-forming reactions such as Grignard and organolithium chemistry. The causality behind experimental choices is explained to ensure both reproducibility and safety.

Introduction: The Challenge of Water in Aprotic Chemistry

The presence of even trace amounts of water can be catastrophic for a wide range of synthetic transformations, particularly those involving highly reactive organometallic reagents.[1] Grignard and organolithium reagents, for instance, are powerful bases and nucleophiles that are readily protonated and quenched by water, leading to reagent decomposition and significantly reduced yields.[2] Consequently, the choice of a suitable anhydrous, aprotic solvent is paramount to the success of these reactions.

Traditionally, low-boiling point ethers such as diethyl ether (Et₂O, b.p. 34.6 °C) and tetrahydrofuran (THF, b.p. 66 °C) have been the solvents of choice.[3] They are effective at solvating organometallic species, thereby stabilizing the reagents.[4] However, their high volatility presents significant challenges, including difficulties in maintaining reaction temperatures above ambient conditions and considerable fire hazards.[5]

This guide focuses on 2-butoxyethyl methyl ether (CAS: 13343-98-1) , a higher-boiling point glycol ether, as a robust solvent for moisture-sensitive applications. Its properties offer a solution to the limitations of more volatile ethers, enabling reactions to be conducted at elevated temperatures with greater control and safety.

Clarification of Nomenclature: It is critical to distinguish 2-butoxyethyl methyl ether from similar-sounding compounds. It is not 2-butoxyethanol (an alcohol, and therefore a protic solvent) nor is it the more commonly known bis(2-methoxyethyl) ether (diglyme).

Physicochemical Properties of 2-Butoxyethyl Methyl Ether

The utility of 2-butoxyethyl methyl ether in specialized chemical synthesis stems from its unique combination of physical and chemical properties. Its higher boiling point is a key advantage for reactions requiring elevated temperatures.[5]

PropertyValueUnitSource
CAS Number 13343-98-1-[6]
Molecular Formula C₇H₁₆O₂-[6]
Molecular Weight 132.20 g/mol [6]
Boiling Point 146.5 - 147.3°C[7]
Melting Point -60°C[7]
Density 0.865g/cm³[7]
Solubility Miscible with many organic solvents.-[8]

The Rationale for High-Boiling Point Ethers in Organometallic Chemistry

The selection of a high-boiling point solvent like 2-butoxyethyl methyl ether is a deliberate choice driven by several experimental advantages:

  • Enhanced Thermal Control: The ability to run reactions at temperatures significantly above ambient allows for greater kinetic control and can be necessary to overcome activation energy barriers for sluggish reactions.[5]

  • Improved Safety Profile: A higher boiling point corresponds to a lower vapor pressure and a higher flash point compared to solvents like diethyl ether, reducing the risk of fire.[9]

  • Increased Reagent Solubility: The molecular structure, containing both ether functionalities and an alkyl chain, provides excellent solvency for a wide range of organic substrates and organometallic reagents.[10]

  • Stabilization of Reactive Intermediates: The ether oxygens act as Lewis bases, coordinating with the metal center (e.g., magnesium in Grignard reagents) to form a stabilizing complex, which is essential for both the formation and reactivity of the organometallic species.[4]

Experimental Protocols: Preparation of Anhydrous 2-Butoxyethyl Methyl Ether

Commercial grades of 2-butoxyethyl methyl ether contain trace amounts of water and potentially peroxide impurities, which must be rigorously removed before use in moisture-sensitive reactions. The following is a robust, two-stage protocol for preparing anhydrous solvent.

Pre-Drying with a Desiccant

Causality: The initial step aims to remove the bulk of water and acidic impurities. Potassium hydroxide (KOH) is an effective and inexpensive desiccant that also neutralizes any acidic contaminants.[11]

Protocol:

  • Place 500 mL of commercial-grade 2-butoxyethyl methyl ether into a round-bottom flask equipped with a magnetic stir bar.

  • Add 30-50 g of potassium hydroxide pellets to the flask.

  • Loosely stopper the flask and stir the mixture at room temperature overnight (approximately 12-16 hours).

  • Carefully decant the ether from the KOH pellets into a dry distillation flask.

Final Drying and Distillation from Sodium

Causality: The final drying stage utilizes a reactive metal to eliminate the last traces of water and peroxides. Sodium metal reacts with residual water to form sodium hydroxide and hydrogen gas. Benzophenone is used as an indicator; it forms a deep blue or purple ketyl radical in the presence of sodium, but only when the solvent is truly anhydrous.[11]

Protocol:

  • Work in a well-ventilated fume hood. Ensure all glassware is oven- or flame-dried before use.

  • To the decanted ether in the distillation flask, add a magnetic stir bar.

  • Under an inert atmosphere (e.g., nitrogen or argon), add approximately 2-3 g of sodium metal (cut into small pieces) and about 0.2 g of benzophenone.

  • Fit the flask with a distillation head and a condenser. Ensure the entire apparatus is under a positive pressure of inert gas.

  • Gently heat the mixture to reflux using a heating mantle. The solution will initially be colorless or yellowish.

  • Continue refluxing until a persistent deep blue or purple color develops, indicating that the solvent is anhydrous. This may take several hours.

  • Once the color is stable, distill the solvent under an inert atmosphere. Collect the fraction boiling at the correct temperature (approx. 147 °C).

  • The freshly distilled, anhydrous 2-butoxyethyl methyl ether should be used immediately or stored under an inert atmosphere in a sealed flask (e.g., a Sure/Seal™ bottle) for future use.

Solvent_Purification_Workflow cluster_predrying Stage 1: Pre-Drying cluster_finaldrying Stage 2: Final Drying & Distillation A Commercial 2-Butoxyethyl Methyl Ether B Add KOH Pellets A->B C Stir Overnight B->C D Decant Ether C->D E Add Na/Benzophenone (Inert Atmosphere) D->E Transfer to Distillation Flask F Reflux until Blue/Purple Color E->F G Distill under Inert Atmosphere F->G H Anhydrous Solvent (Store under N2/Ar) G->H

Caption: Workflow for the purification of 2-butoxyethyl methyl ether.

Applications in Moisture-Sensitive Synthesis

Anhydrous 2-butoxyethyl methyl ether is an excellent candidate solvent for organometallic reactions that benefit from higher temperatures.

Grignard Reactions

Grignard reagents (R-MgX) are workhorses in organic synthesis for forming C-C bonds. Their formation and subsequent reactions require an aprotic, Lewis basic solvent to stabilize the magnesium center.[12] While Et₂O and THF are standard, the use of a high-boiling solvent like 2-butoxyethyl methyl ether can be advantageous for forming Grignard reagents from less reactive halides (e.g., aryl chlorides) that require higher temperatures to initiate the reaction.

Organolithium Reactions

Organolithium reagents (R-Li) are even more reactive and basic than their Grignard counterparts and demand strictly anhydrous and aprotic conditions.[13] Ethers are crucial for solvating the lithium cation, which influences the aggregation state and reactivity of the organolithium species. The thermal stability of 2-butoxyethyl methyl ether makes it suitable for metalation reactions that may require prolonged heating.

Reaction_Setup cluster_flask Reaction Vessel reagents Reactants in Anhydrous Solvent stirbar Magnetic Stir Bar addition_funnel Addition Funnel (for Reagent) reagents->addition_funnel Connects to Flask condenser Reflux Condenser condenser->reagents Connects to Flask bubbler Oil Bubbler (Pressure Outlet) condenser->bubbler Gas Outlet inert_gas Inert Gas Inlet (N2 or Ar) inert_gas->condenser To System

Caption: A typical setup for moisture-sensitive reactions under inert gas.

Safety and Handling

As a glycol ether, 2-butoxyethyl methyl ether requires careful handling to minimize exposure.

  • General Handling: Always work in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fire Safety: Although less volatile than diethyl ether, it is a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.[15]

  • Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed, opaque container under an inert atmosphere. Test for the presence of peroxides before distillation if the solvent has been stored for an extended period.

  • Toxicity: Avoid inhalation of vapors and contact with skin and eyes. Glycol ethers as a class can have significant health effects, and appropriate precautions should always be taken.[16][17]

Conclusion

Anhydrous 2-butoxyethyl methyl ether represents a valuable, yet underutilized, solvent for moisture-sensitive reactions. Its high boiling point provides a wider operational temperature range, enhancing reaction control and safety compared to traditional low-boiling ethers. By following the detailed purification and handling protocols outlined in this guide, researchers can confidently employ this solvent to tackle challenging synthetic transformations that require stringent anhydrous conditions at elevated temperatures.

References

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). ToxFAQs™ for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Oreate AI Blog. (2025). Exploring Solvents for Grignard Reactions: A Greener Approach. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-(2-methoxyethoxy)- (CAS 13343-98-1). Retrieved from [Link]

  • PubChem. (n.d.). Butyl methyl ether. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (1996). 2-butoxyethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Protection of the Hydroxyl Group as a Methoxymethyl (MOM) Ether: 1-Methoxymethyl-1-phenylethane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • International Journal of Advance Research in Science and Engineering. (2014). Application of Green Chemistry Principles in Organo-Grignard Reactions. Retrieved from [Link]

  • Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of ethers - US3450608A.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

  • Schlosser, M. (Ed.). (1994). Organometallics in Organic Synthesis. Wiley.
  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • NurdRage. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. Retrieved from [Link]

  • askIITians. (2025). Why is ether used as a solvent during Grignard reactions?. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • St-Amour, A. D., et al. (2013). The historic and current use of glycol ethers: A picture of change. Toxicology Letters, 221, S53.
  • Angene Chemical. (n.d.). This compound(CAS# 13343-98-1). Retrieved from [Link]

  • Ben Khedir, A. S., et al. (2016). Comparison of Organic Solvents Desorption of Eight Glycol Ethers from Charcoal Tube and Application of Chemometric Approach for Optimization. Journal of Analytical & Bioanalytical Techniques, 7(5).
  • P2 InfoHouse. (n.d.). Glycol Ethers - Overview. Retrieved from [Link]

Sources

Application Note: Mastering High-Temperature Synthesis with Butyl 2-methoxyethyl Ether (Diglyme)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides an in-depth exploration of Butyl 2-methoxyethyl ether, also known as Diglyme, as a high-performance solvent for high-temperature chemical reactions. Tailored for researchers, chemists, and drug development professionals, this document outlines the critical physicochemical properties, detailed experimental setups, and robust safety protocols necessary for its effective and safe implementation. A representative Suzuki-Miyaura cross-coupling reaction is detailed as a practical exemplar of its application, complete with step-by-step protocols and reaction monitoring techniques.

Introduction: The Case for High-Boiling Point Ethers in Synthesis

Modern synthetic chemistry frequently demands reaction conditions that push the boundaries of temperature and pressure to drive challenging transformations, improve reaction kinetics, and control product selectivity. The choice of solvent is paramount and can dictate the success or failure of a reaction. This compound (Diglyme) has emerged as a solvent of choice for many high-temperature applications due to its high boiling point, excellent chemical stability, and ability to solvate a wide range of organic and organometallic species.[1][2]

This application note serves as a technical primer, moving beyond a simple recitation of properties to explain the causality behind experimental design when using this versatile solvent. We will delve into the requisite equipment, safety considerations born from its chemical nature, and a practical, validated protocol for its use.

Foundational Knowledge: Properties and Safety of this compound (Diglyme)

A thorough understanding of a solvent's properties is the bedrock of safe and effective experimental design. Diglyme's utility is intrinsically linked to its unique physical characteristics and potential hazards.

Physicochemical Properties

Diglyme is a colorless liquid with a mild, ether-like odor.[2][3] Its high boiling point is its most notable feature for high-temperature work, allowing for reactions to be conducted at temperatures significantly above those achievable with more common ether solvents like THF or 1,4-dioxane. Its miscibility with water and various organic solvents adds to its versatility.[2][3]

PropertyValueSource
Chemical Formula C₆H₁₄O₃[2][3]
Molar Mass 134.17 g/mol [2]
Boiling Point 162 °C (324 °F)[2][3]
Melting Point -64 °C (-83 °F)[2][3]
Density 0.937 - 0.944 g/mL at 20°C[2][3]
Flash Point 51 - 59 °C (124 - 138 °F)[4][5]
Autoignition Temp. 190 °C (374 °F)[4][5]
Solubility in Water Miscible[2][3]
Critical Safety Considerations: Beyond the Fume Hood

Safe handling of Diglyme requires acknowledging three primary hazards: flammability, peroxide formation, and toxicity.

  • Flammability: With a flash point around 59°C, Diglyme is a flammable liquid.[4] All operations should be conducted in a certified chemical fume hood, away from ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[4][6] In case of a fire, use dry chemical powder for small fires and alcohol-resistant foam or water spray for larger fires.[7]

  • Peroxide Formation: Like many ethers, Diglyme can form explosive peroxides upon exposure to air and light.[3] This is a critical safety concern, as aged solvent can pose a severe explosion risk, especially upon heating and concentration.

    • Mitigation Strategy: Always purchase Diglyme with added inhibitors (like BHT) when possible.[8] Containers must be dated upon receipt and upon opening.[8] Store in tightly sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) and away from heat and sunlight.[4] Periodically test for the presence of peroxides, especially before distilling or concentrating, and dispose of any container that has been open for more than a year.[8]

  • Toxicity: Diglyme is classified by the European Chemicals Agency as a substance of very high concern (SVHC) due to its reproductive toxicity.[2][9] Inhalation and dermal contact are the primary routes of exposure.[10] Therefore, stringent personal protective equipment (PPE) is mandatory.

    • Required PPE: Wear safety goggles or a face shield, a flame-resistant lab coat, and chemical-resistant gloves (check manufacturer's compatibility chart for breakthrough times).[8][11] All handling of open containers must occur within a properly functioning chemical fume hood to minimize inhalation exposure.[11]

The Anatomy of a High-Temperature Experimental Setup

Conducting reactions at temperatures approaching 160°C requires a carefully considered experimental setup to ensure safety, efficiency, and reaction integrity. A standard reflux apparatus is typically employed.

Core Components and Rationale
  • Reaction Vessel: For temperatures up to ~180°C, a heavy-walled borosilicate glass round-bottom flask is generally sufficient. For reactions involving high pressures or highly corrosive materials, a stainless steel or Hastelloy high-pressure reactor is necessary.[12] The vessel must be appropriately sized, typically filled to no more than two-thirds of its volume.

  • Heating and Temperature Monitoring: A heating mantle connected to a proportional-integral-derivative (PID) controller is the preferred method for precise and uniform heating. An oil bath can also be used, but poses a greater fire risk at these temperatures. Direct heating on a hot plate is strongly discouraged due to the risk of localized superheating and flask failure. A thermometer or thermocouple should be placed to measure the internal reaction temperature, not the bath or mantle temperature.

  • Stirring: Vigorous and consistent mechanical stirring is crucial for ensuring thermal and compositional homogeneity. A magnetic stir bar may be insufficient for viscous reaction mixtures or larger scale reactions, where an overhead mechanical stirrer is superior.

  • Reflux Condenser: A condenser (e.g., Allihn or Graham) is essential to prevent the loss of solvent and reagents due to evaporation. Ensure a steady flow of coolant (water or a recirculating chiller) through the condenser jacket.

  • Inert Atmosphere: Many high-temperature reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. The apparatus should be equipped with a gas inlet to allow for purging and blanketing with an inert gas like argon or nitrogen. A gas bubbler filled with mineral oil is used to vent the system and provide a positive pressure gradient.

Visualizing the Workflow

The following diagram illustrates a standard laboratory setup for a high-temperature reaction under an inert atmosphere.

G cluster_fume_hood Chemical Fume Hood cluster_heating Heating & Stirring cluster_reaction Reaction Assembly cluster_atmosphere Inert Atmosphere Control mantle Heating Mantle flask Round-Bottom Flask (with Stir Bar) mantle->flask Heat Transfer stir_plate Magnetic Stir Plate stir_plate->flask Magnetic Stirring condenser Reflux Condenser flask->condenser Vapors condenser->flask Condensate bubbler Oil Bubbler condenser->bubbler Vent thermometer Thermometer thermometer->flask Temp. Reading gas_inlet Inert Gas Source (Ar or N2) gas_inlet->flask Purge/Blanket

Caption: Standard reflux apparatus for high-temperature reactions.

Protocol: Suzuki-Miyaura Cross-Coupling in Diglyme

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, used to form carbon-carbon bonds.[13][14] Its utility is often enhanced at higher temperatures, making it an excellent model reaction to illustrate the use of Diglyme.

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Materials and Reagents
  • Reactants: 4-bromoanisole, Phenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium phosphate (K₃PO₄)

  • Solvent: Anhydrous this compound (Diglyme)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Thermometer/thermocouple

    • Magnetic stirrer and stir bar

    • Heating mantle with PID controller

    • Inert gas line (Argon or Nitrogen) with bubbler

    • Standard glassware for workup (separatory funnel, flasks, etc.)

Step-by-Step Experimental Protocol

CAUTION: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Apparatus Preparation:

    • Assemble the three-neck flask, condenser, and thermometer. Ensure all joints are properly sealed.

    • Flame-dry the glassware under vacuum and backfill with inert gas (Argon is preferred) to remove adsorbed moisture. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Reactor:

    • To the cooled flask, add 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

    • In a separate, swift operation, add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv). Rationale: Minimizing the catalyst's exposure to air is crucial for maintaining its activity.

    • Add anhydrous Diglyme via cannula or syringe to the flask to achieve a reactant concentration of approximately 0.2 M.

  • Reaction Execution:

    • Begin vigorous stirring to create a uniform suspension.

    • Slowly heat the mixture to 120 °C using the heating mantle and controller. Causality: A gradual temperature increase prevents thermal shock to the glassware and allows for controlled initiation of the reaction.

    • Maintain the reaction at 120 °C under reflux for 4-6 hours. The mixture will typically darken as the reaction progresses.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[15]

    • To take a sample, briefly turn off the heating, allow the mixture to cool slightly, and quickly remove a small aliquot via syringe under a positive flow of inert gas.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis. The reaction is complete upon the disappearance of the limiting reagent (4-bromoanisole).

  • Workup and Purification:

    • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.

Analytical Techniques for Reaction Monitoring

Real-time monitoring is essential for optimizing reaction conditions and ensuring completion.[16][17]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique ideal for tracking the consumption of starting materials and the formation of the product. It is the most common method for bench-scale synthesis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of reactants and can help identify byproducts. It is particularly useful for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to analyze aliquots to determine the ratio of product to starting material, providing a clear picture of reaction conversion.[15]

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for non-volatile products or when high accuracy is required for kinetic studies.[12]

Conclusion

This compound (Diglyme) is a powerful solvent that enables a broad range of high-temperature synthetic transformations. Its effective use is predicated on a deep respect for its chemical properties and potential hazards. By employing a meticulously designed experimental setup, adhering to stringent safety protocols—particularly concerning peroxide formation and toxicity—and utilizing appropriate analytical monitoring, researchers can safely harness the full potential of this valuable solvent. The detailed Suzuki-Miyaura coupling protocol provided herein serves as a validated template that can be adapted for a multitude of other high-temperature reactions, empowering chemists to achieve their synthetic goals.

References

  • 2-Butoxyethanol - Wikipedia. (n.d.).
  • bis-(2-methoxyethyl)ether - ChemBK. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Methoxyethyl Ether | Bis(2-Methoxy Ethyl)Ether | CAS No. 111-96-6. (n.d.). IndiaMART. Retrieved January 30, 2026, from [Link]

  • Diglyme - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Bis(2-methoxyethyl) ether, also known as Diglyme or Diethylene Glycol Dimethyl Ether (DEGDME). (n.d.). Retrieved January 30, 2026, from [Link]

  • What safety precaution must be taken when working with diethyl ether? (2023, October 10). Brainly.com. Retrieved January 30, 2026, from [Link]

  • Butyl methyl ether | C5H12O | CID 12338 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Safety Data Sheet: Bis(2-methoxyethyl) ether. (2023, June 20). Chemos GmbH & Co.KG. Retrieved January 30, 2026, from [Link]

  • Diglyme | C6H14O3 | CID 8150 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • GLYCOL ETHERS. (n.d.). IARC Publications. Retrieved January 30, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). D-Scholarship@Pitt. Retrieved January 30, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • A Review of High-Temperature and High-Pressure Experimental Apparatus Capable of Generating Differential Stress. (2022, March 7). Frontiers. Retrieved January 30, 2026, from [Link]

  • Ethers | Health & Safety. (2024, July 22). University of Bristol. Retrieved January 30, 2026, from [Link]

  • The Suzuki Reaction - Myers Group. (n.d.). Harvard University. Retrieved January 30, 2026, from [Link]

  • Monitoring reactions | Teaching practical science. (2025, November 4). RSC Education. Retrieved January 30, 2026, from [Link]

  • Experimental setup and temperature-pressure conditions for high-pressure experiments. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Standard Operating Procedure: Diethyl Ether. (2012, December 14). University of California, Santa Barbara. Retrieved January 30, 2026, from [Link]

  • Diethyl ether - Standard Operating Procedure (SOP). (2022, October 6). University of Washington. Retrieved January 30, 2026, from [Link]

  • Rubber Chemical Resistance Guide. (n.d.). ERIKS. Retrieved January 30, 2026, from [Link]

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017, December 14). Hiden Analytical. Retrieved January 30, 2026, from [Link]

  • Thinking about the Development of High-Pressure Experimental Chemistry. (2020, August 7). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 30, 2026, from [Link]

  • Materials Chemical Compatibility Guide. (n.d.). Trelleborg. Retrieved January 30, 2026, from [Link]

  • A Review of Thermal Spectral Imaging Methods for Monitoring High-Temperature Molten Material Streams. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • High pressure and temperature experiments. (n.d.). Enikő Bali. Retrieved January 30, 2026, from [Link]

  • Techniques and Methods to Monitor Chemical Reactions. (2025, August 20). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Practical Applications of a “High Pressure” Chemical Reactor for Small Scale Laboratory Synthesis and Process Development. (n.d.). Amar Equipment. Retrieved January 30, 2026, from [Link]

  • Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Understanding the Safety Risks of Diethyl Ether. (2015, April 27). VelocityEHS. Retrieved January 30, 2026, from [Link]

Sources

Definitive Purity Determination of Butyl 2-methoxyethyl Ether via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract: Butyl 2-methoxyethyl ether, a key glycol ether solvent, finds extensive application in various industrial and pharmaceutical formulations. Its purity is a critical quality attribute, directly impacting the safety, efficacy, and stability of end-products. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the comprehensive purity assessment of this compound. The methodology detailed herein provides the requisite specificity and sensitivity to separate, identify, and quantify the primary component and any potential process-related impurities or degradants. We will explore the causal reasoning behind critical instrumental choices and outline a self-validating protocol designed for immediate implementation in quality control and research laboratories.

Foundational Principles: The Synergy of GC and MS

The hyphenated technique of GC-MS is the definitive analytical tool for volatile and semi-volatile compounds like glycol ethers.[1][2] The power of this method lies in its two-dimensional approach to analysis:

  • Gas Chromatography (GC): The GC component performs the physical separation of the sample mixture.[3] Once injected, the sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). This partitioning is primarily a function of the analyte's boiling point and its specific chemical interactions with the stationary phase.

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI), which bombards the molecule with high-energy electrons. This process creates a positively charged molecular ion and a series of characteristic fragment ions. The MS then separates these ions based on their mass-to-charge ratio (m/z) and measures their relative abundance. The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries.[4]

This combination allows for the precise quantification of the main analyte while simultaneously providing confident structural identification of even trace-level impurities.

Methodological Rationale: Justifying the Analytical Choices

A robust analytical method is built on informed decisions. Here, we dissect the key parameters and the scientific reasoning that underpins this protocol.

2.1 GC Column Selection: The Heart of the Separation The choice of the GC capillary column is the most critical parameter for achieving the desired separation. This compound is a polar molecule due to its ether linkages. Therefore, a stationary phase with corresponding polarity is required for optimal interaction and resolution, following the principle of "like dissolves like."

  • Recommended Phase: A high-polarity polyethylene glycol (PEG) phase, commonly known as a WAX column, is an excellent choice.[5] The oxygen-rich backbone of the PEG polymer creates a highly selective phase for polar analytes like glycol ethers, enabling effective separation from less polar hydrocarbon impurities or more polar contaminants like residual glycols.[5]

  • Alternative Phase: An intermediate-polarity cyanopropylphenyl-based column (e.g., Rxi-1301Sil MS or similar) can also provide excellent resolution and often faster run times for glycol ether analysis.[6][7]

  • Column Dimensions: A 30-meter column length generally provides the best balance of resolving power, analysis time, and pressure requirements.[8] A standard internal diameter of 0.25 mm and a film thickness of 0.25 µm will yield sharp, efficient peaks.[7]

2.2 Sample Preparation: Simplicity and Precision For a high-purity substance like this compound, sample preparation is straightforward. The primary goal is to dilute the sample to a concentration that is compatible with the instrument's linear range and avoids column overload.

  • Solvent Choice: A high-purity, volatile organic solvent is required.[9] Methanol or dichloromethane are suitable choices as they are volatile, compatible with most GC phases, and unlikely to co-elute with the target analyte or early-eluting impurities. All solvents must be of GC-grade or higher to prevent the introduction of extraneous peaks.[10]

  • Dilution: A typical target concentration on-column is in the range of 10-100 ng. Therefore, preparing a sample solution in the range of 10-100 µg/mL is a good starting point for a 1 µL injection.[9]

2.3 Inlet and Oven Parameters: Ensuring Efficient Volatilization and Separation

  • Injection Mode: A split injection is mandatory. Given that the analyte is expected to be >99% pure, a splitless injection would severely overload the column, leading to broad, distorted peaks and poor data quality. A high split ratio (e.g., 100:1) ensures that only a small, representative fraction of the sample enters the column.

  • Inlet Temperature: The temperature must be sufficient to ensure rapid and complete vaporization of the analyte and any potential impurities without inducing thermal degradation. A temperature of 250 °C is a robust starting point.

  • Oven Temperature Program: A temperature gradient is essential for achieving good separation of compounds with different boiling points. The program starts at a low temperature to focus the analytes at the head of the column, followed by a controlled ramp to elute components sequentially.[11]

2.4 Mass Spectrometer Settings: From Detection to Identification

  • Ionization Mode: Standard Electron Ionization (EI) at 70 eV is used. This is the industry standard for generating reproducible mass spectra that can be directly compared with established libraries, such as the NIST Mass Spectral Library.

  • Scan Range: Glycol ethers tend to fragment readily, producing significant ions at low mass-to-charge ratios.[7] Therefore, the scan range should begin at a low value (e.g., m/z 35) to capture these informative fragments. An upper limit of m/z 350 is generally sufficient to encompass the molecular ion and any higher molecular weight impurities.

Experimental Workflow and Protocol

The following section provides a detailed, step-by-step protocol for implementation.

3.1 Reagents and Materials

  • This compound sample

  • High-purity methanol (GC grade or equivalent)

  • 2 mL glass autosampler vials with PTFE-lined septa[9]

  • Micropipettes and tips

  • Vortex mixer

3.2 Instrumentation

  • A Gas Chromatograph equipped with a split/splitless inlet and a mass selective detector (MSD).

  • GC Capillary Column: e.g., Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or Restek Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[6][7]

  • Data System with NIST Mass Spectral Library for compound identification.

3.3 Sample Preparation Protocol

  • Tare a clean 2 mL autosampler vial.

  • Add approximately 10 mg of the this compound sample to the vial and record the exact weight.

  • Using a pipette, add 1.0 mL of high-purity methanol to the vial.

  • Cap the vial securely and vortex for 30 seconds to ensure complete dissolution. This creates a stock solution of ~10,000 µg/mL.

  • Perform a 1:100 serial dilution by transferring 10 µL of the stock solution into a new vial containing 990 µL of methanol.

  • Cap and vortex the final solution. This yields a working sample concentration of ~100 µg/mL.

3.4 GC-MS Instrument Parameters

Parameter Setting Rationale
GC System
Inlet ModeSplitPrevents column overload due to high concentration of the main component.
Inlet Temperature250 °CEnsures complete and rapid vaporization of the sample.
Split Ratio100:1Delivers an appropriate mass of analyte to the column.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHeliumInert, provides good efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program
Initial Temperature50 °C, hold for 2 minFocuses analytes at the column head for sharp peaks.
Ramp Rate10 °C/min to 240 °CSeparates compounds based on boiling point.
Final HoldHold at 240 °C for 5 minEnsures all high-boiling point impurities are eluted from the column.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for EI source.
Quadrupole Temp.150 °CStandard temperature for quadrupole mass filter.
Ionization ModeElectron Ionization (EI)Standard mode for library matching.
Ionization Energy70 eVStandard energy for reproducible fragmentation.
Mass Scan Range35 - 350 amuCaptures key fragments and molecular ions of expected compounds.
Solvent Delay3 minPrevents the high concentration of solvent from saturating the detector.

3.5 Data Acquisition and Purity Calculation

  • System Suitability: Begin by injecting a solvent blank (methanol) to ensure the system is clean and free of interfering contaminants.

  • Sample Analysis: Inject 1 µL of the prepared sample solution.

  • Peak Identification:

    • The largest peak in the total ion chromatogram (TIC) will be this compound. Confirm its identity by comparing the acquired mass spectrum with the NIST library spectrum.

    • Identify any smaller peaks by performing a library search on their respective mass spectra. Pay close attention to potential impurities such as residual starting materials (e.g., butanol, 2-methoxyethanol) or related glycol ethers.

  • Purity Calculation (Area Percent Method):

    • Integrate all peaks in the chromatogram, excluding the solvent peak.

    • The purity is calculated by dividing the peak area of the main component by the total area of all integrated peaks and multiplying by 100.[12]

    • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Note on Quantification: The area percent method assumes that all compounds have the same response factor in the detector, which provides a good estimate for purity.[12] For regulatory filings or when impurities are structurally dissimilar, establishing relative response factors using certified standards is necessary for the most accurate quantification.[2][4]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the entire procedure, from sample handling to the final purity report.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting Sample Receive Bulk Sample Weigh Weigh ~10 mg of Sample Sample->Weigh Dilute1 Dissolve in 1 mL Methanol (Stock Solution) Weigh->Dilute1 Dilute2 Perform 1:100 Dilution (Working Solution) Dilute1->Dilute2 Inject Inject 1 µL into GC-MS Dilute2->Inject Separate GC Separation (Temperature Program) Inject->Separate Detect MS Detection (EI, Scan 35-350 amu) Separate->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Integrate Integrate All Peaks Identify Identify Peaks via NIST Library Search Integrate->Identify Calculate Calculate Purity (Area % Method) Identify->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: Workflow for GC-MS Purity Analysis.

Expected Results and Data Interpretation

A high-purity sample of this compound will produce a chromatogram dominated by a single, large peak. The mass spectrum of this peak should provide a clear match to the reference spectrum in the NIST database.

Table 2: Representative Data for a Hypothetical Sample

Component ID Retention Time (min) Key Mass Fragments (m/z) Area %
2-Methoxyethanol4.545, 58, 760.05
Butanol5.243, 56, 740.03
This compound 9.8 45, 59, 87, 101, 132 99.89
Diethylene glycol monobutyl ether11.545, 57, 73, 1170.03

Note: Retention times and mass fragments are illustrative and will vary based on the specific instrument and conditions used.

The purity of the sample in this hypothetical case would be reported as 99.89%. The identity of the trace impurities provides valuable information about the manufacturing process or potential degradation pathways.

Conclusion

This application note provides a comprehensive, scientifically grounded protocol for the purity determination of this compound using GC-MS. The method is designed to be both robust and readily transferable, offering high confidence in the identity of the main component and any detected impurities. By explaining the rationale behind each step, this guide empowers researchers, scientists, and drug development professionals to not only execute the procedure but also to adapt and troubleshoot it effectively, ensuring the highest standards of quality control.

References

  • Restek Corporation. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). GC-MS Quantitative Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102998387A - Method for determining ethylene glycol monomethyl ether, glycol ether, ethylene glycol ether acetate, glycol and diglycol in food wrap paper.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • MDPI. (2022). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]

  • Infors AG. (2024, October 25). GC MS analysis in the laboratory: techniques and results. Retrieved from [Link]

  • MDPI. (2021, November 3). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 4). How Is GC-MS Used For Quantitative Analysis? Retrieved from [Link]

  • Rhode Island Department of Environmental Management. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

  • ResearchGate. (2016, August). GC-MS Analysis of Petroleum Ether and Methanol Extracts of Solanum virginianum L. Leaves. Retrieved from [Link]

  • Separation Science. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • National Institutes of Health. (2016). GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots. Retrieved from [Link]

  • Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

  • Publisso. (2018). Glycol esters, glycol ethers – Method for the determination... in workplace air using gas chromatography. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2003, March 15). GLYCOL ETHERS 2554. Retrieved from [Link]

  • ResearchGate. (2019, February 1). Glycol esters, glycol ethers - Method for the determination.... Retrieved from [Link]

  • Environmental Protection Agency (EPA). (1996, December). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Propane, 2-methoxy-2-methyl-. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2018, June). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • ASTM International. (n.d.). D4773 Standard Test Method for Purity of Propylene Glycol Monomethyl Ether.... Retrieved from [Link]

  • SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). 10 Quantitation Methods in Gas Chromatography. Retrieved from [Link]

  • ASTM International. (2004). Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols. Retrieved from [Link]

  • Phenomenex. (2025, July 24). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (2015, September 2). Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Propane, 2-methoxy-2-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethane, 1,1'-oxybis[2-methoxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Bis(2-methoxyethyl) phthalate. Retrieved from [Link]

  • Environment and Climate Change Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-(2-butoxyethoxy)-. Retrieved from [Link]

  • mzCloud. (n.d.). Bis 2 butoxyethyl phthalate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Bis(2-methoxyethyl) phthalate. Retrieved from [Link]

  • MassBank. (2019, July 31). Diethylene glycol monobutyl ether. Retrieved from [Link]BNK-UFZ-LSM1281S2100)

Sources

Reaction work-up to remove Butyl 2-methoxyethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Removal of Butyl 2-methoxyethyl Ether (BMEE) from Reaction Matrices

Executive Summary

This compound (BMEE), also known as 1-butoxy-2-methoxyethane, is a mixed glycol ether solvent valued for its high boiling point (~160–170°C), chemical inertness, and amphiphilic solvency.[1] However, these same properties create a significant bottleneck during reaction work-up. Its high boiling point renders standard rotary evaporation inefficient, while its amphiphilic nature often leads to poor phase separation and product contamination during aqueous extraction.

This guide provides three validated protocols for the removal of BMEE, prioritizing the "Salting-Out Extraction" method, which leverages the coordination chemistry of glycol ethers to achieve >98% removal without high-thermal stress.

Physicochemical Profile & Challenge Analysis

Understanding the enemy is the first step to removal. BMEE behaves as a "heavy glyme," bridging the gap between volatile ethers and heavy oils.

PropertyValue (Approx.)Implication for Work-up
Molecular Structure

Amphiphilic: Butyl tail (lipophilic) + Ether oxygens (hydrophilic).[1]
Boiling Point 160–170°CCritical: Too high for standard rotavap; requires high vacuum or azeotroping.
Water Solubility Partially MiscibleRisk: Partitions into both organic and aqueous phases, causing yield loss or emulsions.[1]
Lewis Basicity ModerateOpportunity: Ether oxygens can coordinate with hard cations (

,

), increasing water solubility.[1]

Decision Matrix: Selecting the Right Protocol

Before initiating work-up, assess your product's stability and polarity.

WorkupDecision cluster_legend Legend Start Start: Reaction Mixture containing BMEE ProdPolarity Is Product Water Soluble? Start->ProdPolarity Yes Yes (Polar Product) ProdPolarity->Yes LogP < 1 No No (Lipophilic Product) ProdPolarity->No LogP > 1 MethodC Protocol C: Reverse Phase / SCX (Chromatography) Yes->MethodC MethodA Protocol A: LiCl-Enhanced Extraction (Standard) No->MethodA MethodB Protocol B: Azeotropic Distillation (Thermal Stable) No->MethodB If product is oil/liquid and thermally stable key Blue: Decision Point Green: Extraction Route Red: Chromatography Route

Figure 1: Decision matrix for selecting the appropriate BMEE removal strategy based on product physicochemical properties.

Protocol A: The LiCl-Enhanced Extraction (Gold Standard)

Mechanism: Standard water washes are inefficient because BMEE's butyl chain keeps it partially in the organic phase. By using saturated Lithium Chloride (LiCl) or Calcium Chloride (


), we exploit the coordination effect . The hard metal cations (

,

) chelate the ether oxygens of BMEE, significantly increasing its polarity and forcing it into the aqueous phase (salting in the ether, while salting out the organic product).

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Wash Solution 1: Distilled Water.

  • Wash Solution 2: Saturated aqueous Lithium Chloride (LiCl) solution.

Step-by-Step Procedure:

  • Dilution: Dilute the reaction mixture with 10 volumes of extraction solvent (EtOAc or MTBE).

    • Why: High dilution ratio ensures the BMEE concentration in the organic phase is low initially, shifting the equilibrium.

  • Initial Aqueous Wash: Wash the organic layer with 3 volumes of water.

    • Observation: You may see an emulsion.[2] Do not panic.

  • The "Coordination" Wash (Critical): Wash the organic layer 3 times with saturated aqueous LiCl (or 20%

    
    ).
    
    • Ratio: Use 1:1 volume ratio (Organic:Aqueous) for each wash.

    • Agitation: Shake vigorously for at least 2 minutes to allow cation coordination.

  • Final Polish: Wash the organic layer once with Brine (saturated NaCl) to remove residual Lithium traces.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.

Validation Check: Run a TLC or GC-MS of the organic layer. BMEE spots should be absent.

Protocol B: Azeotropic Co-Evaporation (For Thermally Stable Oils)

Mechanism: Direct distillation requires temperatures >160°C, which degrades most pharma intermediates. BMEE forms low-boiling azeotropes with water and specific organic solvents, allowing removal at lower temperatures (~90–100°C) or under moderate vacuum.

Reagents:

  • Co-solvent: Water (primary azeotrope former) or Methylcyclohexane.

Step-by-Step Procedure:

  • Bulk Concentration: Remove the bulk reaction solvent (if different from BMEE) via rotary evaporation.

  • Azeotrope Formation: Add water to the residue (approx. 1:1 ratio with the residual BMEE).

    • Note: Glycol ethers typically form binary azeotropes with water containing 20–40% water.

  • Evaporation: Evaporate under high vacuum (<10 mbar) with a bath temperature of 50–60°C.

    • Action: The water carries the BMEE over in the distillate.

  • Repetition: Repeat the water addition and evaporation cycle 3 times .

  • Anhydrous Finish: If the product is water-sensitive, perform a final co-evaporation with Toluene or Heptane to remove residual moisture.

Protocol C: Chromatographic Remediation (Silica Plug)

Mechanism: Glycol ethers are significantly more polar than most lipophilic drug scaffolds due to the accessible oxygen lone pairs. They retard strongly on silica gel compared to non-polar products.

Procedure:

  • Pack: Prepare a short pad of Silica Gel (SiO2).

  • Load: Load the crude reaction mixture (dissolved in minimal Hexanes/DCM).

  • Elute: Flush with 10% EtOAc in Hexanes .

    • Result: The lipophilic product elutes rapidly. The BMEE (and other polar byproducts) will stick to the baseline or elute much later.

  • Monitor: Collect fractions and monitor via TLC (stain with PMA or Iodine, as BMEE is not UV active).

Visualizing the Extraction Mechanism

The success of Protocol A relies on the chelation of Lithium ions by the ether oxygens.

LiClMechanism cluster_organic Organic Phase (EtOAc) cluster_interface Interface cluster_aqueous Aqueous Phase (Sat. LiCl) BMEE BMEE (Lipophilic) Transfer Coordination Complex BMEE->Transfer Diffusion Product Drug Product Product->Product Remains (Salting Out) BMEE_Li [BMEE-Li]+ (Hydrated) Transfer->BMEE_Li Phase Transfer (Salting In) Li Li+ Li->Transfer Chelation

Figure 2: Mechanistic pathway of LiCl-mediated phase transfer. Lithium ions coordinate with BMEE oxygens, pulling the solvent into the aqueous layer.

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General principles of solvent polarity and extraction).

  • Curran, D. P. (1998). Strategy of Organic Synthesis: Work-up and Purification. (Discussion on fluorous and phase-tagging strategies, applicable to amphiphilic ethers).
  • Wiberg, K. B. (1960).[1] Laboratory Technique in Organic Chemistry. McGraw-Hill. (Classic techniques for azeotropic distillation).

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. Wiley. (Reference for Lithium Chloride use in coordination chemistry).

  • Sigma-Aldrich (Merck). Solvent Center: Glycol Ethers Properties. (Verification of physical properties).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25005, 1-Butoxy-2-methoxyethane. Retrieved January 31, 2026 from [Link].

Sources

Catalytic applications of Butyl 2-methoxyethyl ether as a solvent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of Diethylene Glycol Butyl Methyl Ether (DGBME)

Executive Summary

This technical guide details the application of Diethylene Glycol Butyl Methyl Ether (DGBME), also known as Butyl 2-methoxyethyl ether (in derivative nomenclature) or Methyl Butyl Diglyme.

Unlike symmetric glymes (e.g., Diglyme, DME), DGBME offers a unique asymmetric lipophilic/hydrophilic balance . Its structure (


) combines a butyl tail for organic solubility with a methyl-capped polyether core for cation chelation. This "Glyme Effect" significantly enhances the reaction rates of organometallic couplings and reductions by solvating cationic centers (

,

,

), creating "naked" reactive anions.

Key Advantages:

  • High Boiling Point (~212°C): Enables high-temperature atmospheric reactions (e.g., Heck/Suzuki) without pressurized vessels.

  • Chemo-Stability: Aprotic and stable against strong bases (e.g., NaH, t-BuOK).

  • Safety Profile: Higher flash point and lower volatility compared to THF or DME.

Physicochemical Profile & Catalytic Mechanism

To utilize DGBME effectively, researchers must understand its solvation mechanics.

Comparative Properties Table
PropertyDGBME (Methyl Butyl Diglyme)Diglyme (Sym)THFCatalytic Implication
CAS Number 7382-32-3111-96-6109-99-9Precise sourcing identity.
Boiling Point ~212°C162°C66°CDGBME supports high-temp kinetics.
Flash Point ~96°C57°C-14°CEnhanced safety in scale-up.
Dielectric Constant ~5-7 (Est)7.27.5Moderate polarity; good for ion pairs.
Chelation Sites 3 Oxygens3 Oxygens1 OxygenTridentate binding stabilizes cations.
The "Glyme Effect" Mechanism

DGBME acts as a tridentate ligand. In metal-catalyzed reactions, the ether oxygens coordinate to the metal cation. This sequestration of the cation reduces the tight ion-pairing with the anionic nucleophile, effectively increasing the nucleophile's energy and reactivity (the "Naked Anion" effect).

GlymeEffect cluster_0 Activation Zone Solvent DGBME Molecule (Tridentate Ligand) Cation Metal Cation (e.g., Na+, Li+, Pd2+) Solvent->Cation Chelation Anion Reactive Anion (Nucleophile) Cation->Anion Ion Pair Separation Transition Stabilized Transition State Anion->Transition Attack Product Catalytic Product Transition->Product Reductive Elimination

Figure 1: Mechanism of cation solvation by DGBME, leading to nucleophile activation.

Application Protocols

Protocol A: High-Temperature Suzuki-Miyaura Coupling

Rationale: Standard ethers (THF, DME) boil too low for difficult substrates (e.g., aryl chlorides). DMF/DMSO are hard to remove. DGBME allows reaction temperatures >120°C and remains liquid, facilitating rapid kinetics, and can be washed away with water or distilled.

Materials:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (1-3 mol%) + 
    
    
    
    (or SPhos for chlorides)
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DGBME (degassed)

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask with the Aryl Halide, Boronic Acid, Base, and Pd-Catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add DGBME (concentration ~0.5 M relative to halide) via syringe. The high boiling point prevents solvent loss during the exothermic mixing.

  • Thermal Activation: Heat the mixture to 110°C - 130°C .

    • Note: In THF, this temp requires a pressure bomb. In DGBME, this is standard reflux/heating.

  • Monitoring: Monitor via TLC/HPLC. Reaction is typically complete in 1–4 hours due to thermal acceleration.

  • Work-up (Partitioning):

    • Cool to room temperature.

    • Add Water and Ethyl Acetate (1:1).

    • Crucial Step: DGBME has partial water solubility but partitions well into organics if the aqueous phase is saturated. Wash the organic layer with Brine to force DGBME out of the organic phase or remove it later via high-vac distillation.

Protocol B: Chemoselective Reduction with NaBH4

Rationale: Sodium Borohydride (


) is often sluggish in pure hydrocarbon solvents and decomposes in alcohols. DGBME dissolves 

effectively via chelation of

, enhancing the hydride transfer capability without the safety risks of HMPA.

Methodology:

  • Dissolve the ketone/aldehyde substrate in DGBME (0.2 M).

  • Add

    
     (0.5–1.0 equiv) slowly at 0°C.
    
  • Allow to warm to room temperature. The chelation of

    
     by DGBME makes the borohydride species more soluble and reactive ("loose ion pair").
    
  • Quench: Pour into ice-cold dilute HCl.

  • Extraction: Extract with ether. DGBME remains largely in the organic phase unless washed thoroughly with water.

Process Workflow: Solvent Recovery

For industrial viability, recovering DGBME is essential. Its high boiling point requires vacuum distillation.

Recovery RxnMix Reaction Mixture (Product + DGBME + Salts) Filter Filtration (Remove Solid Salts) RxnMix->Filter Evap Rotary Evaporation (Remove Volatiles) Filter->Evap Distill Vacuum Distillation (10-20 mbar, ~100°C) Evap->Distill Crude Oil Residue Product Residue Distill->Residue Bottoms Recycled Recovered DGBME (>98% Purity) Distill->Recycled Distillate

Figure 2: Downstream processing and solvent recovery workflow.

Safety & Handling (E-E-A-T)

  • Peroxide Formation: Like all ethers, DGBME can form peroxides upon prolonged exposure to air.

    • Protocol: Test with peroxide strips before distillation. If positive (>10 ppm), treat with ferrous sulfate or pass through activated alumina.

  • Toxicity: Glymes can exhibit reproductive toxicity (metabolic conversion to alkoxyacetic acids). Handle in a fume hood with nitrile gloves.

  • Storage: Store under Nitrogen/Argon in amber glass or steel drums.

References

  • TCI Chemicals. Diethylene Glycol Butyl Methyl Ether - Product Specification & Physical Data. Retrieved from .

  • Ataman Kimya. Glycol Ethers and Their Industrial Applications. Retrieved from .

  • Tang, S. et al. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances / PMC, 2015. Retrieved from .

  • Zhang, Y. et al. Synthesis of diethylene glycol butyl methyl ether. ResearchGate, 2010. Retrieved from .

  • CP Lab Safety. Diethylene Glycol Butyl Methyl Ether Safety Data Sheet. Retrieved from .

Application Note: Butyl 2-Methoxyethyl Ether (nBME) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 2-methoxyethyl ether (nBME, CAS: 13343-98-1), also known as 1-butoxy-2-methoxyethane, is an unsymmetrical glycol ether emerging as a critical process solvent in advanced pharmaceutical synthesis. With a boiling point of 147°C and a unique amphiphilic structure, nBME bridges the gap between volatile ethers (THF, DME) and high-boiling, difficult-to-remove solvents (Diglyme).

This guide details the application of nBME in organometallic stabilization , high-temperature reductions , and nucleophilic substitutions . Unlike standard symmetrical glymes, nBME’s butyl chain provides enhanced lipophilicity, allowing for higher concentration processing of non-polar intermediates while retaining the chelation capability essential for activating metal centers (Li⁺, Mg²⁺).

Chemical Profile & Mechanistic Advantage[1][2]

Physicochemical Properties
PropertyValueOperational Implication
CAS Number 13343-98-1Unique identifier for regulatory compliance.
Structure Bu-O-CH₂CH₂-O-MeUnsymmetrical diether; lacks reactive -OH groups.
Boiling Point 147°CEnables reactions >100°C without pressurized vessels.
Density 0.84 g/mLPhase separation characteristics similar to toluene.
Solubility AmphiphilicDissolves both polar salts and non-polar organics.
Stability HighResistant to strong bases and reducing agents (LAH, Na).
Mechanism: The "Steric-Chelation" Balance

In pharmaceutical synthesis, solvent choice often dictates the reactivity of organometallic reagents.

  • DME (Dimethoxyethane) forms tight, rigid chelates with cations, often leading to "over-solvation" or aggregation.

  • THF coordinates weakly and boils at 66°C, limiting reaction kinetics.

nBME offers a "Goldilocks" zone. The methoxy-ethoxy motif chelates the metal cation (activating the nucleophilic anion), while the butyl tail introduces steric bulk. This prevents the formation of insoluble polymeric aggregates often seen with organolithiums, maintaining homogeneity at high concentrations.

SolvationMechanism cluster_0 Standard Solvation (THF) cluster_1 nBME Enhanced Solvation THF_Mg Mg²⁺ :: (THF)₄ Weak coordination Low Boiling Point (66°C) Mechanism Outcome: 1. Higher Kinetic Energy (Temp) 2. Prevention of Aggregates 3. Enhanced Solubility of Non-Polar R-Li THF_Mg->Mechanism Standard nBME_Mg Mg²⁺ :: (nBME)₂ Bidentate Chelation High Boiling Point (147°C) Lipophilic Shielding nBME_Mg->Mechanism Optimized

Figure 1: Comparative solvation mechanics. nBME provides bidentate chelation similar to DME but with a lipophilic butyl tail that improves solubility of hydrophobic intermediates.

Application Protocols

Protocol A: High-Temperature Grignard Formation for Hindered Substrates

Context: Standard Grignard formation in THF often fails for sterically hindered or electron-rich aryl halides due to insufficient thermal energy to overcome the activation barrier.

Materials:

  • Aryl Halide (e.g., 2-bromo-1,3,5-tri-tert-butylbenzene)

  • Magnesium turnings (1.2 equiv)

  • Iodine (catalytic crystal)[1]

  • Solvent: Anhydrous nBME (distilled over Na/Benzophenone or molecular sieve dried)

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and activate by dry stirring with a magnetic bar for 10 mins (crushing surface oxide).

  • Initiation: Add the iodine crystal and cover Mg with 10% of the total nBME volume. Heat to 100°C .

  • Addition: Add 5% of the aryl halide. Wait for color change (iodine fade) and exotherm.

    • Note: The high boiling point of nBME allows initiation at 100°C+ without refluxing away the solvent, providing the necessary activation energy for recalcitrant halides.

  • Propagation: Dropwise add the remaining aryl halide/nBME solution over 1 hour, maintaining internal temperature at 110-120°C .

  • Completion: Stir at 120°C for 2 hours.

  • Workup: Cool to room temperature. The resulting Grignard reagent is often more soluble in nBME than THF. Use directly in coupling reactions.

Protocol B: Reductive Etherification of Biomass Derivatives

Context: Converting hindered hydroxyl groups (e.g., in Isosorbide or carbohydrate scaffolds) to ethers often requires high temperatures that degrade standard catalysts or evaporate solvents like DCM or THF.

Reaction:



Methodology:

  • Charge: In a reactor, combine the carbohydrate substrate (1.0 equiv) and KOH (4.0 equiv) in nBME (0.5 M concentration).

  • Dehydration: Heat to 140°C . nBME’s high BP allows for the azeotropic removal of water (if using a Dean-Stark trap with a co-solvent like toluene, or simply driving off moisture if open system) without losing the reaction solvent.

  • Alkylation: Add alkylating agent (e.g., Methyl Iodide or Benzyl Chloride) slowly.

    • Advantage:[2] nBME acts as a Phase Transfer Catalyst (PTC) mimic due to its polyether structure, complexing K⁺ and making ⁻OH more nucleophilic.

  • Isolation: Upon completion, cool to 25°C. Add water. nBME will phase separate (unlike Diglyme which is water-miscible).

  • Extraction: Wash the organic layer with brine. Distill nBME under reduced pressure (vacuum required due to 147°C BP) to recover the product.

Process Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting nBME over traditional solvents.

SolventSelection Start Reaction Requirement Analysis TempCheck Required Temp > 80°C? Start->TempCheck SolubilityCheck Is Intermediate Non-Polar? TempCheck->SolubilityCheck Yes THF Use THF (BP 66°C) TempCheck->THF No ChelationCheck Is Metal Activation Needed (Li, Mg, Na)? SolubilityCheck->ChelationCheck Yes Diglyme Use Diglyme (BP 162°C, Water Miscible) SolubilityCheck->Diglyme No (Polar substrate) nBME SELECT nBME (BP 147°C, Lipophilic) ChelationCheck->nBME Yes (High Temp + Chelation) Toluene/Xylene Toluene/Xylene ChelationCheck->Toluene/Xylene No (Inert Solvent) DME Use DME (BP 85°C)

Figure 2: Solvent selection decision tree. nBME is the optimal choice when high temperature, metal chelation, and lipophilicity are simultaneously required.

Safety & Handling Guidelines

Peroxide Formation

Like all glycol ethers, nBME is susceptible to auto-oxidation to form explosive peroxides upon prolonged exposure to air.

  • Test: Use starch-iodide paper or peroxide test strips before distillation.

  • Inhibition: Commercial grades should be stabilized with BHT (Butylated hydroxytoluene).

  • Storage: Store under Argon/Nitrogen in opaque containers.

Removal & Recovery

Due to its high boiling point (147°C), rotary evaporation is inefficient.

  • Method: Vacuum distillation (<10 mbar) is recommended.

  • Aqueous Workup: Unlike Diglyme (which is difficult to extract from water), nBME has finite water solubility. It can be separated from the aqueous phase by salting out (adding NaCl) or simple phase separation if the organic product is lipophilic.

References

  • NIST Chemistry WebBook. "Butane, 1-(2-methoxyethoxy)- Properties." National Institute of Standards and Technology. Available at: [Link]

  • Cheméo. "Chemical Properties of Butane, 1-(2-methoxyethoxy)-."[3][4] Cheméo Chemical Data. Available at: [Link]

  • Stenutz, R. "1-butoxy-2-methoxyethane Datasheet." Stenutz.eu. Available at: [Link]

  • RSC Advances. "DMET and nBME as etherification agents for biomass-derived alcohols." Royal Society of Chemistry.
  • Google Patents. "Niobium precursor compounds and method of forming niobium-containing films (KR20220013342A)." Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Product Isolation from Butyl 2-Methoxyethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development facing the unique challenges of product isolation from the high-boiling point solvent, Butyl 2-methoxyethyl ether (also known as Diglyme or Bis(2-methoxyethyl) ether).[1][2] This guide is designed to provide practical, field-proven insights and troubleshooting strategies to streamline your workflow and ensure the integrity of your final product.

Understanding the Challenge: The Properties of this compound

High-boiling point solvents like this compound are often indispensable in organic synthesis, enabling reactions to be conducted at elevated temperatures.[3][4] However, their low volatility presents a significant hurdle during product purification.[3][5] The very property that makes them excellent reaction media complicates their removal, often requiring specialized techniques to avoid product degradation and solvent contamination.[4][5]

PropertyValueSignificance for Product Isolation
Boiling Point Not definitively stated in search resultsHigh boiling point makes removal by simple evaporation difficult and energy-intensive.[5]
Vapor Pressure LowContributes to the difficulty of removal by evaporation under atmospheric pressure.
Miscibility Miscible with water and organic solvents.[1]Its miscibility can complicate liquid-liquid extractions if not carefully planned.
Safety Flammable liquid and vapor. May damage fertility or the unborn child. May form explosive peroxides.[6]Requires careful handling, storage, and awareness of potential hazards during purification procedures.[6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove this compound from my reaction mixture?

A1: The primary challenge lies in its high boiling point and low vapor pressure.[5] Unlike volatile solvents that are easily removed under reduced pressure, this compound requires more forcing conditions (higher temperature and/or lower vacuum) for evaporation.[5][11] These conditions can potentially lead to thermal degradation of your target compound.[4][12]

Q2: Can I use a standard rotary evaporator to remove this compound?

A2: While a rotary evaporator is a common tool for solvent removal, its effectiveness for high-boiling solvents like this compound is limited by the achievable vacuum and the maximum safe temperature for your product.[11][13] To effectively remove this solvent, you will likely need a high-performance vacuum pump and potentially a heated bath.[11] However, the risk of product decomposition must be carefully considered.[4]

Q3: Are there any safety concerns I should be aware of when working with this compound at elevated temperatures?

A3: Yes, several. It is a flammable liquid, so appropriate precautions against ignition sources are necessary.[6] More critically, ethers like this compound can form explosive peroxides upon exposure to air and light, a risk that is exacerbated by heating.[8][9] It is crucial to test for peroxides before any distillation or concentration step. Additionally, it is a reproductive toxin.[6] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).[7][10]

Troubleshooting Guides

Problem 1: My product is thermally sensitive and degrades during solvent removal by distillation.

This is a common and critical issue when working with high-boiling point solvents. The key is to remove the solvent under conditions that do not compromise the integrity of your product.

Root Cause Analysis:

  • Excessive Temperature: The bath temperature required to evaporate this compound, even under vacuum, may exceed the decomposition temperature of your compound.[12]

  • Prolonged Heating: Even at temperatures below the acute decomposition point, extended exposure to heat can lead to gradual degradation.

Troubleshooting Workflow:

start Thermally Sensitive Product option1 Option 1: Liquid-Liquid Extraction start->option1 option2 Option 2: Azeotropic Distillation start->option2 option3 Option 3: Precipitation/Crystallization start->option3 protocol1 Develop Extraction Protocol option1->protocol1 protocol2 Select Azeotroping Agent option2->protocol2 protocol3 Identify Anti-Solvent option3->protocol3 step1_1 Select immiscible extraction solvent protocol1->step1_1 step2_1 Add a lower-boiling solvent that forms an azeotrope protocol2->step2_1 step3_1 Add an anti-solvent to the reaction mixture protocol3->step3_1 step1_2 Perform multiple extractions step1_1->step1_2 step1_3 Combine organic layers and dry step1_2->step1_3 step1_4 Remove volatile extraction solvent step1_3->step1_4 end Pure Product step1_4->end step2_2 Distill under reduced pressure step2_1->step2_2 step2_2->end step3_2 Induce precipitation/crystallization step3_1->step3_2 step3_3 Isolate product by filtration step3_2->step3_3 step3_3->end

Caption: Decision workflow for isolating thermally sensitive products.

Detailed Protocols:

  • Protocol 1: Liquid-Liquid Extraction

    • Causality: This method leverages the differential solubility of your product in two immiscible liquids to move it from the high-boiling solvent to a more volatile one.[3]

    • Step-by-Step:

      • Solvent Selection: Choose a low-boiling, immiscible solvent in which your product is highly soluble, and this compound is poorly soluble (e.g., ethyl acetate, dichloromethane).[3]

      • Extraction:

        • Dilute the reaction mixture with water to facilitate phase separation.

        • Perform multiple extractions with the chosen volatile solvent to maximize product recovery.[13]

      • Washing: Wash the combined organic extracts with brine to remove residual water-soluble impurities.

      • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

      • Concentration: Remove the volatile extraction solvent using a rotary evaporator at a temperature well below your product's decomposition point.

  • Protocol 2: Co-distillation with a Lower-Boiling Solvent

    • Causality: Adding a lower-boiling solvent can form an azeotrope with the high-boiling solvent, allowing for its removal at a lower temperature than its normal boiling point.

    • Step-by-Step:

      • Co-solvent Addition: Add a lower-boiling point solvent that is miscible with your reaction mixture to the flask.

      • Reduced Pressure Distillation: Add the reaction mixture containing the low-boiling solvent to a hot non-solvent (like water) in a dropwise manner. This causes the high-boiling solvent to flash off with the low-boiling solvent.[4] The precipitated product can then be collected.[4]

  • Protocol 3: Precipitation/Crystallization

    • Causality: This technique relies on decreasing the solubility of your product in the reaction mixture by adding an "anti-solvent" in which your product is insoluble, causing it to precipitate or crystallize.[4]

    • Step-by-Step:

      • Anti-Solvent Selection: Identify a solvent in which your product is poorly soluble but is miscible with this compound (e.g., water, hexanes).

      • Induce Precipitation: Slowly add the anti-solvent to the stirred reaction mixture until the solution becomes cloudy, indicating the onset of precipitation.

      • Complete Precipitation: Continue adding the anti-solvent until no further precipitation is observed. Cooling the mixture can enhance recovery.

      • Isolation: Collect the solid product by filtration and wash with fresh, cold anti-solvent to remove residual this compound.

      • Drying: Dry the isolated solid under vacuum.

Problem 2: My product co-elutes with this compound during column chromatography.

Residual high-boiling solvent can interfere with chromatographic purification, leading to impure fractions.

Root Cause Analysis:

  • Insufficient Prior Removal: Trace amounts of this compound remain in the crude product loaded onto the column.

  • Solvent Polarity: The polarity of this compound may be similar to your product, causing it to travel at a similar rate on the stationary phase.

Troubleshooting Workflow:

start Co-elution with Solvent option1 Option 1: Pre-Chromatography Extraction start->option1 option2 Option 2: Modify Chromatographic Conditions start->option2 protocol1 Perform Liquid-Liquid Extraction option1->protocol1 protocol2 Optimize Mobile Phase option2->protocol2 step1_1 Extract product into a volatile solvent protocol1->step1_1 step2_1 Use a less polar solvent system to retain the product more strongly protocol2->step2_1 step2_2 Use a more polar solvent system to elute the product faster than the solvent protocol2->step2_2 step1_2 Concentrate and re-dissolve in minimal mobile phase step1_1->step1_2 end Separated Product and Solvent step1_2->end step2_1->end step2_2->end

Caption: Troubleshooting co-elution during chromatography.

Detailed Protocols:

  • Protocol 1: Pre-Chromatography Extraction

    • Causality: Physically removing the majority of the high-boiling solvent before chromatography is the most effective solution.

    • Step-by-Step:

      • Follow the Liquid-Liquid Extraction protocol outlined in Problem 1 .

      • After removing the volatile extraction solvent, dissolve the crude product in a minimal amount of the chromatography mobile phase or a weak solvent for loading onto the column.

  • Protocol 2: Modification of Chromatographic Conditions

    • Causality: Altering the mobile phase composition can change the relative affinities of your product and the residual solvent for the stationary phase, enabling separation.

    • Step-by-Step:

      • Analyze Polarity: Determine the relative polarities of your product and this compound.

      • Adjust Mobile Phase:

        • If your product is less polar than the solvent, use a less polar mobile phase to increase the retention time of your product relative to the solvent.

        • If your product is more polar, a more polar mobile phase may elute your product more quickly, leaving the solvent behind.

      • Gradient Elution: Employ a gradient elution, starting with a weak solvent to wash off the less polar components (potentially including the residual solvent) before increasing the polarity to elute your product.

Alternative Solvents to Consider

To circumvent the challenges associated with this compound, consider these greener and more easily removable alternatives for future syntheses, depending on the specific reaction requirements.[14]

SolventBoiling Point (°C)Key Advantages
2-Methyltetrahydrofuran (2-MeTHF) ~80Greener alternative to THF, higher boiling point than THF, and less prone to peroxide formation.[15]
Cyclopentyl methyl ether (CPME) ~106Hydrophobic, stable to peroxide formation, and forms an azeotrope with water for easy removal.[15]
tert-Butyl methyl ether (MTBE) 55.2Less volatile and less prone to peroxide formation than diethyl ether.[16]

References

  • Biotage. (2020). How best to extract reaction products from high boiling solvents. [Link]

  • Google Patents. (1970).
  • Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?[Link]

  • Ecolink, Inc. (2016). Recycling High Boiling Solvents Through Boiling: An Overview. [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Bis(2-methoxyethyl) ether. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylene glycol dibutyl ether, 98%. [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether. [Link]

  • Profession News. (n.d.). How do organic chemists remove solvents with high boiling points from solution?[Link]

  • Wikipedia. (n.d.). Diglyme. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. [Link]

  • Wikipedia. (n.d.). Thermal decomposition. [Link]

  • MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • PubChem. (n.d.). Diglyme. [Link]

  • Sciencemadness Discussion Board. (2008). MTBE good substitute for Et2O?[Link]

Sources

Technical Support Center: Bis(2-methoxyethyl) ether (Diglyme)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Reagent Solubility for Researchers

Introduction: A Word from Your Application Scientist

Welcome to the technical support guide for Bis(2-methoxyethyl) ether, commonly known as diglyme. As a Senior Application Scientist, I've frequently consulted with research teams facing challenges with reagent solubility in this versatile, high-boiling point solvent. While diglyme is an exceptional medium for a wide range of reactions—particularly those involving organometallics and alkali metal reagents—its unique properties can sometimes lead to solubility issues.[1][2]

This guide is structured to be your first point of reference. We will move from the fundamental properties of diglyme to practical, troubleshooting-focused questions and detailed protocols. My goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding Diglyme's Solvent Profile

Before troubleshooting, it's crucial to understand the characteristics of the solvent you're working with. Diglyme, with the formula (CH₃OCH₂CH₂)₂O, is a polar aprotic solvent.[3][4] Its solvating power stems from the multiple ether linkages which can effectively chelate cations, enhancing the reactivity of the corresponding anions.[1][2][4] This makes it a preferred solvent for Grignard reactions, metal hydride reductions, and hydroboration reactions.[1][5]

However, its polarity and hydrogen bond accepting capability are moderate. This duality means that while it's miscible with water and many organic solvents, it can struggle to dissolve highly nonpolar compounds or certain ionic salts.[1][5][6][7]

Table 1: Physicochemical Properties of Bis(2-methoxyethyl) ether (Diglyme)

PropertyValueSource(s)
Chemical Formula C₆H₁₄O₃[4]
Molar Mass 134.17 g/mol [4]
Appearance Clear, colorless liquid[1][4]
Boiling Point 162 °C (324 °F)[2][4][6]
Melting Point -64 °C (-83 °F)[2][6]
Density ~0.944 g/cm³ at 20°C[2][6]
Solubility Miscible with water and most organic solvents[1][2][6]
Solvent Type Polar Aprotic[3][4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common solubility problems in a direct question-and-answer format.

Q1: Why is my nonpolar organic compound poorly soluble in diglyme?

Answer: This is a classic case of "like dissolves like."[3] Diglyme is a polar aprotic solvent.[3][4] The intermolecular forces between the polar diglyme molecules are significantly stronger than the potential interactions they could form with a nonpolar solute. This energetic mismatch prevents the solvent from effectively surrounding and solvating the nonpolar compound.

Solution Workflow:

  • Introduce a Nonpolar Co-solvent: The most effective strategy is to reduce the overall polarity of the solvent system by introducing a miscible, less polar co-solvent.

  • Selection: Suitable choices include Tetrahydrofuran (THF), which is a less polar ether, or aromatic solvents like toluene.[3] For NMR studies where you need to avoid proton signals, deuterated versions like Toluene-d8 can be used.[3]

  • Procedure: Start by adding the co-solvent dropwise to your mixture. A common starting point is a 10:1 or 5:1 ratio of diglyme to the co-solvent.[3] The optimal ratio is compound-dependent and should be determined empirically.

Q2: I'm using an inorganic salt (e.g., a lithium salt) and it's not dissolving completely. Isn't diglyme good for this?

Answer: While diglyme's chelating ability makes it an excellent solvent for many salts, especially alkali metal salts, solubility is not guaranteed.[1][2] The solubility of an ionic compound depends on the balance between the lattice energy of the salt and the solvation energy provided by the solvent. If the lattice energy is exceptionally high, or if the specific cation/anion combination is not well-solvated by diglyme's ether oxygens, solubility will be poor.

Solution Workflow:

  • Increase Sonication Time: Before taking more drastic measures, ensure the mixture has been subjected to sufficient mechanical agitation. Place the sealed vessel in an ultrasonic bath for 15-30 minutes.

  • Gentle Heating: Carefully warming the mixture can provide the energy needed to overcome the lattice energy. Safety is paramount here. (See Q3 for a detailed discussion on heating).

  • Consider a Crown Ether: For stubborn alkali metal salts, adding a catalytic amount (1-5 mol%) of a suitable crown ether (e.g., 12-crown-4 for Li⁺, 15-crown-5 for Na⁺, 18-crown-6 for K⁺) can dramatically improve solubility. The crown ether is a superior chelating agent that encapsulates the cation, effectively separating it from the anion and allowing the diglyme to solvate the resulting complex.

Q3: Can I heat the mixture to improve solubility? What are the risks involved?

Answer: Yes, increasing the temperature generally increases the solubility of solids in liquids. However, with diglyme, you must proceed with caution due to two primary risks: peroxide formation and thermal decomposition.

  • Peroxide Formation: Like many ethers, diglyme can form explosive peroxides upon exposure to air and light, a risk that is exacerbated by heating.[4][7] Always test for peroxides before heating any ether solvent.

  • Thermal Decomposition: At elevated temperatures, especially in the presence of active metals or contaminants, diglyme can decompose, potentially leading to a dangerous pressure buildup in a sealed vessel.[1]

Solution Workflow & Safety Protocol:

  • Peroxide Test: Use a commercial peroxide test strip. If peroxides are present (a pale yellow to blue color), they must be quenched before heating.

  • Inert Atmosphere: Always perform heating under an inert atmosphere (e.g., Nitrogen or Argon) to prevent both peroxide formation and unwanted side reactions.

  • Controlled Heating: Use a well-controlled heating source like an oil bath with a thermostat and a reflux condenser. Avoid heating sealed vessels. Start with a modest temperature (e.g., 40-60 °C) and increase slowly, monitoring for any signs of decomposition (e.g., color change, gas evolution).

Q4: My reagent is still insoluble after trying a co-solvent and gentle heating. What's next?

Answer: If standard methods fail, you may need to consider more advanced techniques or a change in your experimental approach. The issue could be extreme polarity mismatch or a very stable crystal lattice.

Solution Workflow:

dot digraph "Solubility_Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Troubleshooting workflow for reagent solubility in diglyme.

  • Phase-Transfer Catalyst (PTC): For reactions involving an ionic reagent and an organic substrate that are mutually insoluble, a PTC can be highly effective. The PTC transports the anion from the solid or aqueous phase into the organic phase (diglyme) where it can react. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) are common PTCs.

  • Change the Reagent: Consider if a more soluble derivative of your reagent is available. For example, changing the counter-ion of a salt can have a dramatic effect on its solubility.

  • In Situ Generation: It may be possible to generate the reactive species in situ from more soluble precursors, bypassing the solubility issue entirely.

Section 3: Experimental Protocols

Protocol 1: Safe Heating to Enhance Solubility

This protocol must be followed strictly to ensure laboratory safety.

  • Inert Setup: Assemble your glassware (e.g., a three-neck flask with a reflux condenser, thermometer, and nitrogen/argon inlet). Ensure the system is not closed.

  • Peroxide Test: Decant a small aliquot (~1-2 mL) of your stock diglyme into a separate vial. Dip a peroxide test strip into the aliquot. If the color indicates a concentration > 0.5 ppm, do not proceed with heating. Consult your institution's safety protocols for peroxide quenching.

  • Charge the Flask: Under a positive pressure of inert gas, add the diglyme and the insoluble reagent to the flask with a magnetic stir bar.

  • Controlled Heating: Place the flask in an oil bath set to a temperature 20-30 °C above the desired reaction temperature to start, but do not exceed 80 °C initially.

  • Monitor: Stir the mixture and observe. Slowly increase the temperature in 10 °C increments if solubility does not improve. Maintain constant observation for any signs of decomposition or unexpected color changes.

  • Cooldown: Once the reagent has dissolved or the target temperature is reached, allow the mixture to cool to room temperature slowly before proceeding with your reaction.

References

  • Diglyme. Wikipedia. Available from: [Link]

  • Diglyme Dealer and Distributor. Multichem. Available from: [Link]

  • Diethylene Glycol Dimethyl Ether (Diglyme) Suppliers in Mumbai, India. Shakti Chemicals. Available from: [Link]

  • Bis(2-methoxyethyl)ether promoted intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones by molecular oxygen. Green Chemistry (RSC Publishing). Available from: [Link]

  • Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. PMC. Available from: [Link]

  • bis-(2-methoxyethyl)ether. ChemBK. Available from: [Link]

  • 2-Methoxyethyl Ether | Bis(2-Methoxy Ethyl)Ether | CAS No. 111-96-6. IndiaMART. Available from: [Link]

  • Ethers: Structure, Properties, and Reactions | Solubility of Things. Solubility of Things. Available from: [Link]

  • Ethers | Chemistry | Research Starters. EBSCO. Available from: [Link]

Sources

Stabilizers for preventing degradation of Butyl 2-methoxyethyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing Butyl 2-methoxyethyl ether

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into preventing the degradation of this valuable solvent. Ethers like this compound are prone to autoxidation, a process that forms hazardous peroxides, which can compromise experimental integrity and pose significant safety risks.[1][2] This guide offers a series of troubleshooting questions and answers, detailed protocols, and the scientific rationale behind them to ensure the stability and safety of your materials.

Section 1: Understanding the Degradation Pathway

Q1: What is happening to my this compound, and why is it degrading?

The primary degradation pathway for this compound, like most ethers, is a free-radical chain reaction known as autoxidation.[3][4][5] This process is initiated by exposure to atmospheric oxygen and is accelerated by factors like light and heat.[1]

The mechanism involves three key stages:

  • Initiation: An initiator (like a trace radical from UV light) abstracts a hydrogen atom from a carbon atom adjacent to the ether oxygen. This creates a carbon-centered ether radical.[3][4][6]

  • Propagation: This ether radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This highly reactive peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new ether radical, which continues the chain reaction.[4][6]

  • Termination: The reaction eventually stops when two radicals combine to form a non-radical product. However, in the presence of ample oxygen and ether, the propagation stage can continue for a long time, leading to a significant buildup of explosive hydroperoxides.[3]

These hydroperoxides are unstable and can detonate when subjected to heat, friction, or mechanical shock, especially during processes like distillation or evaporation where they become concentrated.[1][7]

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Ether R-O-CH₂-R' Ether_Radical R-O-ĊH-R' Ether->Ether_Radical Hydroperoxide R-O-CH(OOH)-R' (Hydroperoxide) Ether->Hydroperoxide Initiator Radical (R•) Initiator->Ether H Abstraction O2 O₂ (Oxygen) Ether_Radical->O2 Reacts with Peroxy_Radical R-O-CH(OO•)-R' O2->Peroxy_Radical Peroxy_Radical->Ether H Abstraction from new Ether molecule Peroxy_Radical->Hydroperoxide Hydroperoxide->Ether_Radical Generates new Ether Radical

Caption: Autoxidation free-radical chain reaction in ethers.

Section 2: Stabilizer Selection and Mechanism

Q2: How can I prevent this degradation? What is the best stabilizer to use?

The most effective way to prevent autoxidation is by adding a stabilizer that can interrupt the free-radical chain reaction. For ethers, the industry-standard stabilizer is Butylated Hydroxytoluene (BHT) , also known as 2,6-di-tert-butyl-4-methylphenol.[8][9] BHT is a synthetic phenolic antioxidant that acts as a potent free-radical scavenger.[9][10]

Q3: How does BHT work to stabilize the ether?

BHT works by donating the hydrogen atom from its phenolic hydroxyl (-OH) group to the highly reactive peroxy radical.[8][10] This action neutralizes the peroxy radical, converting it into a stable hydroperoxide and forming a BHT radical in the process.[8][11]

The resulting BHT radical is significantly less reactive and more stable due to two main factors:

  • Resonance Delocalization: The unpaired electron can be delocalized around the aromatic ring.

  • Steric Hindrance: The two bulky tert-butyl groups physically block the radical center, preventing it from reacting with other molecules and propagating the chain.[8]

Each molecule of BHT can effectively terminate two peroxy radicals, making it a highly efficient inhibitor of the autoxidation process.[8]

BHT_Mechanism Peroxy_Radical Peroxy Radical (R-O-CH(OO•)-R') BHT BHT (ArOH) Peroxy_Radical->BHT Takes H• from BHT Hydroperoxide Stable Hydroperoxide (R-O-CH(OOH)-R') BHT->Hydroperoxide BHT_Radical Stabilized BHT Radical (ArO•) BHT->BHT_Radical BHT_Radical->Peroxy_Radical Terminates another radical

Caption: BHT mechanism as a free-radical scavenger.

Section 3: Practical Application & Protocols

Q4: I have a new, unopened container of this compound. What should I do first?

Even with new containers, it's crucial to establish a proper handling workflow.

Handling_Workflow A Receive New Container B Check for existing stabilizer (e.g., BHT) on Certificate of Analysis A->B C Label with 'Date Received' and 'Date Opened' B->C D Store in a cool, dark, dry place away from ignition sources C->D E Upon opening, blanket headspace with inert gas (N₂ or Ar) D->E F Test for peroxides before first use (if unstabilized or stored > 12 months) E->F G Add BHT stabilizer if needed (See Protocol 2) F->G Peroxides absent Dispose Safely Dispose Safely F->Dispose Safely Peroxides present H Test for peroxides periodically (e.g., every 6 months) G->H H->Dispose Safely Peroxides present Continue Use Continue Use H->Continue Use Peroxides absent

Caption: Workflow for handling this compound.

Q5: How do I test for the presence of peroxides?

There are two common and reliable methods. Peroxide test strips are often preferred for routine checks due to their simplicity and safety.[12] The potassium iodide method is more sensitive.[13]

Experimental Protocol 1: Peroxide Detection

Method Procedure Interpretation
A: Peroxide Test Strips 1. Follow the manufacturer's instructions, as they can vary.[13] 2. Typically, dip the test strip into the this compound for 1-2 seconds. 3. After removing the strip, wait for the specified time (e.g., 15-60 seconds). 4. Compare the color of the test pad to the color chart provided with the kit.The color chart indicates the peroxide concentration, usually in parts per million (ppm). Any detectable level of peroxides is considered unsafe for procedures involving heating or concentration.[12]
B: Potassium Iodide (KI) Method 1. In a clean, dry test tube, mix 1 mL of this compound with 1 mL of glacial acetic acid.[2] 2. Add approximately 100 mg of potassium iodide (or a few drops of a fresh 5% KI solution).[2][13] 3. Stopper the tube and shake for 30 seconds. 4. Observe the color of the solution against a white background.Pale Yellow: Low peroxide concentration (~0.001-0.005%).[13] Bright Yellow to Brown: High and hazardous peroxide concentration (>0.1%).[13] The solution should be disposed of immediately and safely.

Important: Always perform peroxide tests before any distillation or evaporation procedure, as concentrating the ether will also concentrate the dangerous peroxides.[1][13]

Q6: How much BHT should I add, and what is the procedure?

If your this compound is unstabilized or if the existing stabilizer has been depleted, you can add BHT to inhibit further peroxide formation.

Experimental Protocol 2: Adding BHT Stabilizer

  • Determine Concentration: A typical concentration for BHT in ethers is between 50 and 250 ppm (parts per million).[9] For general laboratory use, aiming for 100 ppm is a robust starting point.

  • Calculation:

    • 100 ppm is equivalent to 100 mg of BHT per 1 kg (or approximately 1 L) of solvent.

    • For a 1 L bottle of this compound (density ≈ 0.965 g/mL), you would need approximately 96.5 mg of BHT.

  • Procedure:

    • Ensure the ether has been tested and is free of peroxides before adding the stabilizer.

    • Weigh the required amount of crystalline BHT.

    • Add the BHT directly to the solvent container.

    • Seal the container tightly and agitate it gently until the BHT has completely dissolved.

    • Relabel the container to indicate that it has been stabilized with BHT and note the date of addition.

Section 4: Troubleshooting and FAQs

Q7: I found crystals in my ether container or around the cap. What should I do?

DO NOT MOVE OR OPEN THE CONTAINER. Crystalline solids in or around the container of a peroxide-forming chemical can be shock-sensitive peroxide salts that may explode.[7][14][15] This is an extremely dangerous situation. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[7]

Q8: My experiment is sensitive to UV absorbance. Is BHT still the right choice?

No, BHT is not suitable for applications requiring high optical purity, such as HPLC with UV detection.[9] BHT contains an aromatic ring and will absorb strongly in the UV spectrum, creating significant background interference. In such cases, you must use unstabilized, peroxide-free ether and take stringent precautions:

  • Purchase small quantities that will be used quickly.

  • Always store under an inert atmosphere (nitrogen or argon).

  • Test for peroxides immediately before each use.

  • Dispose of any unused solvent after a short period (e.g., within 24 hours of opening for highly sensitive applications).

Q9: How should I store this compound to minimize degradation?

Proper storage is your first line of defense against peroxide formation.

  • Container: Store in the original opaque or amber-colored container to protect from light.[16][17] Metal containers are also excellent as iron can inhibit peroxide formation.[17]

  • Atmosphere: After opening, flush the headspace of the container with an inert gas like nitrogen or argon before resealing. This displaces the oxygen required for autoxidation.[14]

  • Temperature & Location: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[14][18] Ensure it is segregated from strong oxidizing agents.[15][19]

  • Labeling: Clearly label all containers with the date received and the date opened.[7] Test for peroxides periodically (e.g., every 6-12 months) and record the test date on the label.[12][14]

Q10: Can I remove peroxides from my solvent if they have already formed?

While methods exist for removing peroxides (e.g., passing the solvent through an activated alumina column), they are hazardous procedures that should only be performed by highly experienced personnel with appropriate safety measures in place.[13] For most laboratory settings, the safest and recommended course of action is to dispose of the contaminated solvent through your institution's hazardous waste program.[12]

References

  • University of New Hampshire Scholars' Repository. (n.d.). Degradation of methyl tert butyl ether.
  • JoVE. (2025). Video: Autoxidation of Ethers to Peroxides and Hydroperoxides.
  • Chemneo. (2024, August 12). BHT: A Detailed Analysis of Its Antioxidant Properties.
  • Wikipedia. (n.d.). 2-Butoxyethanol.
  • YouTube. (2024, January 25). Ether autooxidation.
  • Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
  • Wikipedia. (n.d.). Diethyl ether peroxide.
  • Safety & Risk Services. (2017, November 27). Working Safely with Peroxide Forming Compounds.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems.
  • Chemos GmbH&Co.KG. (2023, June 20). Safety Data Sheet: Bis(2-methoxyethyl) ether.
  • Eawag-BBD. (n.d.). Methyl tert-butyl ether Degradation Pathway.
  • Fisher Scientific. (2009, January 16). Safety Data Sheet: 2-Methoxyethyl ether.
  • YouTube. (2013, October 29). Autoxidation of Ethers.
  • PubMed Central. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology.
  • Sciencemadness Discussion Board. (2020, February 2). Preventing peroxide formation in recovered ether.
  • Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines.
  • University of Louisville. (n.d.). Peroxide Forming Chemicals.
  • PubMed. (2003, November). Degradation mechanism of t-butyl methyl ether (MTBE) in atmospheric droplets.
  • Gettysburg College. (n.d.). Guidelines for Use of Peroxide Forming Chemicals & Perchloric Acid.
  • ResearchGate. (2025, August 6). ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%.
  • Environmental Health and Safety. (2021, August 1). Peroxide-Forming Chemical.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Bis(2-methoxyethyl) Ether (Certified).
  • Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation.
  • Environmental Health & Safety (EHS). (n.d.). Peroxide Forming Chemicals.
  • PubMed. (2025, August 9). Degradation of methyl tertiary-butyl ether (MTBE) by anodic Fenton treatment.
  • SpringerLink. (n.d.). Oxidation mechanism of diethyl ether: a complex process for a simple molecule.
  • Evonik Industries - Active Oxygens. (n.d.). Hydrogen peroxide | Analytical Methods.
  • ACS ES&T Air. (2025, October 9). Atmospheric Autoxidation Chemistry of Diethyl Ether.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review.
  • Durham Tech. (2009, May 28). SAFETY DATA SHEET - Methyl tert-butyl ether.
  • University of California. (n.d.). Control and Safe Use of Peroxide Formers.
  • WikiEducator. (n.d.). TESTING FOR THE PRESENCE OF PEROXIDES.
  • Google Patents. (n.d.). US3933982A - Method of stabilizing acid aqueous solutions of hydrogen peroxide.
  • PubMed. (2024, April 1). Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures.
  • MDPI. (n.d.). Colorimetric Determination of Peroxides: A New Paper-Based Sensor for Detecting Hexamethylene Triperoxide Diamine (HMTD).

Sources

Validation & Comparative

Technical Comparison Guide: Butyl 2-Methoxyethyl Ether (BMEE) vs. THF in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydrofuran (THF) has long been the incumbent solvent for organometallic synthesis due to its high Lewis basicity and ability to solvate magnesium and lithium cations. However, its low boiling point (66 °C), high water miscibility (complicating workup), and peroxide hazards create significant bottlenecks in process scalability.

Butyl 2-methoxyethyl ether (BMEE) —also known as 1-butoxy-2-methoxyethane—emerges as a high-performance "Asymmetric Glyme" alternative. With a boiling point of ~147 °C and bidentate chelation capabilities, BMEE offers a wider thermal operating window and superior reaction kinetics for stubborn substrates, while its lipophilicity streamlines aqueous workups.

This guide analyzes the physicochemical and mechanistic divergences between these two solvents to assist process chemists in optimizing organometallic workflows.

Physicochemical Property Analysis

The fundamental difference between THF and BMEE lies in their molecular architecture. THF is a cyclic monoether, whereas BMEE is an acyclic, asymmetric glycol ether (


). This structural variance dictates their thermal stability and solvation power.
Table 1: Comparative Solvent Data
PropertyTHF (Tetrahydrofuran)BMEE (this compound)Impact on Process
Structure Cyclic, MonodentateAcyclic, BidentateBMEE stabilizes cations more effectively (Chelation Effect).
Boiling Point 66 °C~147 °CBMEE allows high-temperature activation of aryl chlorides.
Flash Point -14.5 °C (Highly Flammable)> 50 °C (Est. Combustible)BMEE significantly reduces fire risk in pilot plants.
Water Solubility Miscible (100%)Low (LogP ~1.4)BMEE phase-separates from water; THF requires salting out.
Peroxide Formation Rapid, High RiskModerateBMEE requires standard ether management but is less volatile.
Dielectric Constant 7.5~5–7 (Est.)Comparable polarity, but BMEE has higher local electron density.

Analyst Note: The critical differentiator is Water Solubility . THF's miscibility with water often leads to emulsions during quenching. BMEE's butyl chain imparts sufficient hydrophobicity to force phase separation, acting similarly to MTBE or CPME in workup, but with the solvation power of a Glyme.

Mechanistic Insight: The Chelation Effect

In organometallic reactions (Grignard, Organolithium), the solvent is not inert; it is a ligand.

  • THF (Monodentate): Requires 3-4 molecules to solvate a metal cation (

    
     or 
    
    
    
    ). This creates a bulky solvation shell that can sterically hinder the reagent, yet the metal-carbon bond remains relatively tight (aggregated).
  • BMEE (Bidentate): Acts as a "hemilabile" ligand. The two oxygen atoms (separated by an ethylene bridge) clamp onto the metal center. This breaks down organometallic aggregates (e.g., converting hexameric n-BuLi to reactive dimers/monomers) and exposes the carbanion, significantly increasing nucleophilicity.

Visualization: Solvation Dynamics

The following diagram illustrates the structural difference in cation solvation, highlighting why BMEE promotes faster reaction rates.

SolvationDynamics cluster_THF THF Solvation (Crowded) cluster_BMEE BMEE Chelation (Activated) Mg_THF Mg²⁺ Reactivity Nucleophilicity Impact Mg_THF->Reactivity Standard Reactivity THF1 THF THF1->Mg_THF Monodentate THF2 THF THF2->Mg_THF THF3 THF THF3->Mg_THF THF4 THF THF4->Mg_THF Mg_BMEE Mg²⁺ Mg_BMEE->Reactivity Enhanced (Naked Anion Effect) BMEE1 BMEE (Bidentate) BMEE1->Mg_BMEE O1 BMEE1->Mg_BMEE O2 BMEE2 BMEE (Bidentate) BMEE2->Mg_BMEE O1 BMEE2->Mg_BMEE O2

Caption: BMEE utilizes the chelation effect to saturate the metal coordination sphere more efficiently than THF, increasing the "nakedness" and reactivity of the carbanion.

Performance & Application Guide

A. Grignard Formation (Aryl Chlorides)

Aryl chlorides are notoriously sluggish to initiate in THF (reflux 66 °C). In Toluene/THF mixtures, solubility issues often arise.

  • The BMEE Advantage: With a boiling point of ~147 °C, BMEE allows the reaction to be driven at 100–110 °C without pressurization. The bidentate nature also helps solubilize the resulting Grignard species, preventing the "coating" of the Magnesium surface that often stalls reactions in pure hydrocarbons.

B. Organolithium Stability & Battery Electrolytes

Recent research in lithium metal batteries identifies asymmetric ethers like BMEE as superior to symmetric glymes (like DME). BMEE exhibits a unique balance: it solvates


 strongly enough to prevent aggregation but, due to its asymmetry and butyl tail, allows for faster desolvation at the electrode (or reaction site) compared to tighter-binding symmetric glymes.
  • Implication: In synthesis, this means BMEE provides the "kick" of a glyme (DME) without trapping the lithium so tightly that it hinders downstream transmetallation or quenching steps.

C. Workup Efficiency (The "Hidden" Cost)
  • THF Protocol: Quench

    
     Evaporate THF (energy intensive) 
    
    
    
    Add Water/DCM
    
    
    Extract.
  • BMEE Protocol: Quench

    
     Add Water 
    
    
    
    Phase Separate .
    • Because BMEE has a LogP of ~1.4, it forms a distinct organic layer upon water addition. This allows for a "wash-and-go" workup, retaining the product in the BMEE layer while washing out inorganic salts (

      
      , 
      
      
      
      ).

Experimental Protocols

Protocol A: High-Temperature Grignard Formation (Aryl Chloride)

Objective: Synthesize 4-chlorophenylmagnesium bromide using BMEE to overcome kinetic inertness.

  • Setup: Flame-dried 3-neck flask, reflux condenser,

    
     atmosphere.
    
  • Activation: Add Mg turnings (1.1 eq) and cover with minimal BMEE. Add iodine crystal and heat to 60 °C until color fades.

  • Initiation: Add 10% of the aryl chloride. Raise temperature to 95 °C . (Note: This temperature is inaccessible in THF).

  • Addition: Once exotherm begins, dropwise add the remaining aryl chloride in BMEE over 1 hour, maintaining internal temp at 95–100 °C.

  • Completion: Stir at 100 °C for 2 hours.

  • Result: A dark, homogeneous solution. Titrate to confirm molarity.

Protocol B: "Green" Workup for Organolithium Reaction

Objective: Quench an n-BuLi reaction and isolate product without solvent swap.

  • Reaction: Perform lithiation in BMEE at -78 °C (Melting point is low, similar to other ethers).

  • Quench: Slowly add saturated

    
     solution to the cold reaction mixture.
    
  • Separation: Allow to warm to room temperature. Transfer to a separatory funnel.

    • Observation: Two distinct layers form immediately. (In THF, this would be a single phase requiring extraction with Ethyl Acetate or DCM).

  • Wash: Drain aqueous layer. Wash BMEE layer with brine.

  • Isolation: Dry organic layer over

    
    . Distill BMEE (vacuum required due to high BP) or use the BMEE solution directly in the next step if compatible.
    

Safety & Stability Matrix

HazardTHFBMEEMitigation for BMEE
Peroxides Forms rapidly (Class B).Forms peroxides (Class B).Test with peroxide strips every 3 months. Store under Argon.
Flammability Flash Point -14 °C. Vapors travel.Flash Point >50 °C.Safer for large-scale handling, but combustible.
Toxicity Irritant, potential carcinogen.Glycol ethers can have reprotoxicity (metabolite dependent).Handle with standard PPE (gloves, fume hood). Avoid inhalation.
Thermal Boiling at 66 °C limits rate.Boiling at ~147 °C.Caution: Exotherms in BMEE can be more violent due to higher reaction rates.

References

  • Solvent Properties & Green Chemistry

    • Comparison of Ether Solvents in Synthesis. Sigma-Aldrich / Merck Millipore Guides.
  • Mechanistic Solvation in Batteries (Proxy for Organometallic Kinetics)

    • Insights into solvent molecule design for advanced electrolytes in lithium metal batteries. (2025).[1][2][3][4] Royal Society of Chemistry (RSC). Discusses BMEE (1-butoxy-2-methoxyethane) superiority over DME.[4]

  • Physical Data Sources

    • Butane, 1-(2-methoxyethoxy)- Properties (CAS 13343-98-1).[5] Cheméo Chemical Data.

  • General Organolithium Handling

    • Safe handling of organolithium compounds in the labor

Sources

The Strategic Shift: Replacing Diglyme with Cyclopentyl Methyl Ether (CPME)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclopentyl Methyl Ether (CPME) as a Greener Alternative to Diglyme Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

For decades, Diglyme (diethylene glycol dimethyl ether) has been a workhorse solvent for organometallic chemistry and high-temperature reductions due to its high boiling point (162°C) and chelating ability. However, its classification as a Reproductive Toxin (Category 1B) under REACH and its miscibility with water create severe bottlenecks in both safety compliance and downstream processing.

Cyclopentyl Methyl Ether (CPME) has emerged not just as a substitute, but as a technically superior alternative.[1] It offers a unique combination of high hydrophobicity, resistance to peroxide formation, and stability under Lewis acidic conditions.[2] This guide provides the data, logic, and protocols required to transition from Diglyme to CPME.

Physicochemical Profile: The Data Behind the Switch

The primary hesitation in switching solvents is the fear of altering reaction kinetics. CPME bridges the gap between low-boiling ethers (THF) and high-boiling glymes (Diglyme), offering a wide liquid range without the workup penalties of Diglyme.

Table 1: Comparative Properties of Diglyme and CPME

PropertyDiglymeCPMEOperational Impact
Boiling Point 162°C106°CCPME allows high-temp reactions but is easier to strip than Diglyme.
Water Solubility Miscible1.1 g/100g Critical: CPME phase separates from water; Diglyme requires energy-intensive extraction.
Vaporization Heat 10.9 kcal/mol6.9 kcal/molCPME requires ~35% less energy to distill/recover.
Peroxide Stability Poor (Forms quickly)ExcellentCPME inhibits peroxide formation (low exothermic decomposition energy).
Azeotrope w/ H₂O NoYes (83°C)CPME allows easy azeotropic drying; Diglyme holds water tenaciously.
REACH Status SVHC (Reprotoxic)Not ListedCPME eliminates the regulatory burden of using CMR substances.
Mechanistic Insight: Stability & Solvation
Why Diglyme Fails in Scale-Up

Diglyme’s "tridentate" chelation stabilizes cations (e.g., Li+, Mg2+), accelerating organometallic reactions. However, this same property makes the ether linkages vulnerable to cleavage by strong Lewis acids (e.g., TiCl₄, BF₃) or strong bases at high temperatures, leading to hazardous by-products and yield loss.

Why CPME Succeeds

CPME possesses a high steric bulk around the ether oxygen.

  • Stability: The steric hindrance protects the oxygen from electrophilic attack, making CPME stable to Lewis acids that decompose Diglyme.

  • Solvation: While less chelating than Diglyme, CPME’s high electron density still supports Grignard and organolithium formation, often with better selectivity due to "tight" ion pairing.

Application Case Studies
Case Study A: Grignard Reactions (The Workup Revolution)

Context: A drug intermediate synthesis requires phenylmagnesium bromide formation at >60°C.

  • Diglyme Issue: Workup requires tedious back-extraction with a third solvent (e.g., Toluene) to remove the Diglyme/Water mixture.

  • CPME Solution: The reaction proceeds at 100°C. Upon quenching with aqueous NH₄Cl, CPME spontaneously phase separates.

Experimental Protocol: Grignard Formation in CPME

  • Step 1 (Activation): Charge Mg turnings (1.1 eq) and iodine crystal into a reactor. Dry stir for 10 mins.

  • Step 2 (Solvent): Add anhydrous CPME (3 mL/g of halide). Note: No need to distill CPME over Na/Benzophenone; simple molecular sieve drying suffices.

  • Step 3 (Initiation): Add 10% of the aryl halide. Heat to 95°C. Initiation is often faster than in THF due to higher thermal kinetic energy.

  • Step 4 (Reaction): Dropwise addition of remaining halide at reflux (106°C).

  • Step 5 (Workup - The Advantage): Cool to RT. Add sat. NH₄Cl.[3][4] Stop. The layers will separate immediately. Drain aqueous layer. The organic layer is ready for concentration or crystallization.

Case Study B: Lewis Acid Mediated Reactions (Friedel-Crafts)

Context: Acylation using TiCl₄.

  • Diglyme Failure: Diglyme complexes irreversibly with TiCl₄ and can undergo cleavage, consuming the catalyst and contaminating the product.

  • CPME Success: CPME remains inert to TiCl₄. The reaction proceeds cleanly, and the solvent can be recovered.[2]

Visualizing the Process Advantage

The following diagram illustrates the operational simplification when switching from Diglyme to CPME, specifically focusing on the workup and recovery phases.

SolventWorkflow cluster_Diglyme Diglyme Workflow (Traditional) cluster_CPME CPME Workflow (Optimized) Start Reaction Complete (Organometallic/Reduction) Quench Quench with Aqueous Acid/Buffer Start->Quench D_Mix Single Phase Formed (Diglyme + Water + Product) Quench->D_Mix Using Diglyme C_Phase Automatic Phase Separation (CPME is Hydrophobic) Quench->C_Phase Using CPME D_Extract Add Extraction Solvent (e.g., DCM or Toluene) D_Mix->D_Extract D_Wash Multiple Brine Washes (Remove Diglyme) D_Extract->D_Wash D_Distill High Vac Distillation (162°C BP difficult to strip) D_Wash->D_Distill C_Azeo Azeotropic Drying (Remove residual water @ 83°C) C_Phase->C_Azeo C_Recover Solvent Recovery (Low Latent Heat) C_Azeo->C_Recover

Caption: Comparison of downstream processing. CPME eliminates the need for extraction solvents and simplifies recovery due to hydrophobicity and azeotropic capabilities.[5]

Self-Validating Protocol: Solvent Exchange

If you are currently running a process in Diglyme, follow this logic to validate the switch to CPME:

  • Solubility Check: Dissolve your starting material in CPME at RT and 80°C. If insoluble at RT but soluble at heat, CPME is an ideal candidate for crystallization-driven isolation.

  • Thermal Headroom: Does your reaction strictly require >110°C?

    • Yes: Can you pressurize? (CPME vapor pressure is manageable). If not, CPME might be too volatile.

    • No (80-100°C): CPME is the perfect drop-in replacement.

  • Lewis Basicity Test: If your reaction relies on the specific "crown ether" effect of Diglyme (e.g., specific K+ chelation), add a catalytic amount of a crown ether or TMEDA to the CPME reaction. This often restores the rate while maintaining CPME's green benefits.

Green Metrics & Safety
  • Atom Economy: CPME production is 100% atom economical (addition of methanol to cyclopentene).

  • Energy Efficiency: Recovering CPME requires significantly less steam/electricity than Diglyme due to lower enthalpy of vaporization (6.9 vs 10.9 kcal/mol).

  • Toxicology:

    • Diglyme: H360FD (May damage fertility. May damage the unborn child).[6]

    • CPME: Negative for mutagenicity (Ames), Negative for genotoxicity. Approved for use in pharmaceutical manufacturing.

References
  • Zeon Corporation. CPME Technical Data Sheet: Physical Properties and Stability. [Link]

  • Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent." Organic Process Research & Development, 11(2), 251–258.[1] [Link]

  • Kobayashi, S., et al. (2013). "The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent." Molecules, 18(3), 3183–3194. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Bis(2-methoxyethyl) ether (Diglyme). [Link]

Sources

Comparative Spectroscopic Analysis: 1H NMR Profiling of Butyl 2-methoxyethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance & Application

Butyl 2-methoxyethyl ether (CAS: 112-34-5 analog/derivative, specifically 1-butoxy-2-methoxyethane) represents a class of "capped" glycol ethers.[1] Unlike its precursor, 2-Butoxyethanol (Butyl Cellosolve) , this molecule lacks a hydroxyl group, rendering it chemically inert to reagents sensitive to protic sources (e.g., Grignard reagents, hydrides).[1]

For researchers in drug development and organic synthesis, accurate NMR characterization of this solvent is critical for two reasons:

  • Reaction Monitoring: Verifying the complete methylation of 2-butoxyethanol during synthesis.

  • Impurity Profiling: Distinguishing this high-boiling solvent (often used in cross-coupling reactions) from residual starting materials or hydrolysis byproducts in final drug substances.[1]

Structural Assignment & Chemical Shifts

The 1H NMR spectrum of this compound in Deuterated Chloroform (


) exhibits distinct aliphatic and ether regions.[1] The molecule is asymmetric, preventing the simplified singlet patterns seen in symmetric ethers like 1,2-Dimethoxyethane (DME).[1]
Molecular Structure Visualization

The following diagram maps the protons to the chemical shift data provided below.

BMEE_Structure cluster_butyl Butyl Group cluster_bridge Ethylene Bridge A A: CH3 (Terminal) B B: CH2 (Methylene) A->B C C: CH2 (Methylene) B->C D D: O-CH2 (Ether Link) C->D E E: O-CH2 D->E Ether Bond F F: CH2-O E->F G G: O-CH3 (Methoxy) F->G Ether Bond

Figure 1: Structural connectivity of this compound.[1] Labels A-G correspond to the chemical shift table below.

1H NMR Data Table (300-400 MHz, CDCl3)
LabelProton GroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
G

3.38 Singlet (s)3H-Characteristic methoxy on primary carbon.[1]
F

3.50 - 3.54 Multiplet (m)2H~4-5Part of ethylene glycol backbone.[1]
E

3.55 - 3.60 Multiplet (m)2H~4-5Part of ethylene glycol backbone; slightly deshielded by butyl ether oxygen proximity.[1]
D

(Butyl)
3.45 Triplet (t)2H6.8Typical

-ether methylene.
C

1.57 Quintet/Multiplet2H7.0

-methylene to oxygen.[1]
B

1.38 Sextet/Multiplet2H7.0

-methylene (bulk chain).[1]
A

0.92 Triplet (t)3H7.0Terminal methyl group.[1]

Note on Resolution: In lower field instruments (300 MHz), signals E and F (the ethylene bridge) may overlap into a single narrow multiplet centered at 3.55 ppm.[1] In higher field instruments (600 MHz+), they resolve into distinct AA'BB' type multiplets.[1]

Comparative Analysis: BMEE vs. Alternatives

Distinguishing BMEE from its precursors or similar solvents is vital for purity assessment.[1]

Comparison Table: Chemical Shift Fingerprints
CompoundKey FeatureMethoxy SignalEthylene BridgeHydroxyl Proton
This compound (BMEE) Inert "Capped" Ether3.38 ppm (s) 3.50-3.60 ppm (m) Absent
2-Butoxyethanol (Precursor)Free AlcoholAbsent3.65-3.75 ppm (m)~2.0-3.0 ppm (br s)*
1,2-Dimethoxyethane (DME) Symmetric Solvent3.38 ppm (s)3.55 ppm (s) Absent
Diglyme High Boiling Analog3.37 ppm (s)3.54-3.65 ppm (m)Absent

*Hydroxyl shift is concentration and temperature dependent.[1]

Diagnostic Workflow

Use this logic flow to identify BMEE in a crude mixture.

NMR_Workflow Start Start: Analyze Spectrum (3.0 - 4.0 ppm region) CheckOH Is there a broad singlet (exchangeable with D2O)? Start->CheckOH YesOH Contaminant: 2-Butoxyethanol (Starting Material) CheckOH->YesOH Yes NoOH Proceed to Ether Region CheckOH->NoOH No CheckSym Is the 3.55 ppm region a sharp Singlet? NoOH->CheckSym YesSym Identity: DME (Symmetric) CheckSym->YesSym Yes NoSym Check Methoxy CheckSym->NoSym No (Multiplet) CheckOMe Singlet at ~3.38 ppm? NoSym->CheckOMe YesOMe Identity Confirmed: This compound CheckOMe->YesOMe Yes NoOMe Identity: Dibutyl ether or other non-methyl ether CheckOMe->NoOMe No

Figure 2: Decision tree for distinguishing BMEE from common glycol ether contaminants.

Experimental Protocol: High-Fidelity Sample Preparation

To ensure the chemical shifts match the table above (within


0.02 ppm), follow this standardized protocol.
Reagents
  • Solvent: Chloroform-d (

    
    ), 99.8% D.[1]
    
  • Internal Standard: Tetramethylsilane (TMS), 0.03% v/v.[1]

  • Drying Agent: Activated 3Å Molecular Sieves (optional but recommended if the ether is hygroscopic).[1]

Step-by-Step Methodology
  • Glassware Prep: Oven-dry a 5mm NMR tube and cap for at least 1 hour at 110°C to remove surface moisture. Allow to cool in a desiccator.

  • Sample Dispensing: Using a micropipette, dispense 10-15 mg (approx 10-15

    
    L) of the this compound liquid into the tube.
    
    • Why: Over-concentration (>50mg) can cause viscosity broadening and slight shift drifts due to solvent-solute stacking effects.[1]

  • Solvent Addition: Add 0.6 mL of

    
     containing TMS.
    
  • Homogenization: Cap the tube and invert 5 times. Do not vortex vigorously as this can introduce air bubbles that degrade shimming.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30°[2]

    • Relaxation Delay (D1): 1.0 - 2.0 seconds (sufficient for aliphatic protons).[1]

    • Scans: 16 (usually sufficient for neat liquids).[1]

    • Temperature: 298 K (25°C).[1]

Troubleshooting Common Artifacts
  • Water Peak: Expect a broad singlet at ~1.56 ppm in

    
    .[1] This can overlap with the 
    
    
    
    -methylene protons of the butyl group (Signal C).[1]
    • Solution: Add a single bead of activated molecular sieve to the tube and let stand for 10 minutes.

  • Satellite Peaks:

    
     satellites will appear at 
    
    
    
    0.5-0.7% intensity on either side of the methoxy singlet (Signal G).[1] Do not integrate these as impurities.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2576 (2-Butoxyethanol) and analogs.[1][1]

  • ChemicalBook. (n.d.).[1] 1-tert-butoxy-2-methoxyethane NMR Spectrum (Analog comparison).

Sources

A Researcher's Guide to the Infrared Spectroscopy of Bis(2-methoxyethyl) ether (Diglyme) and its Common Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of solvents are paramount to ensuring the reproducibility and integrity of experimental outcomes. Among the diverse array of available solvents, ethers are a class of particular importance, valued for their ability to solvate a wide range of compounds. Bis(2-methoxyethyl) ether, commonly known as diglyme, is a high-boiling point solvent frequently employed in various chemical reactions, including organometallic and reduction reactions.[1] Its unique solvating properties, stemming from its polyether structure, make it an indispensable tool in the modern laboratory.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and purity assessment of organic molecules like diglyme. This guide offers an in-depth comparison of the characteristic IR absorption peaks of diglyme with those of other commonly used ether solvents: diethyl ether, tetrahydrofuran (THF), and 1,4-dioxane. By understanding the subtle yet significant differences in their vibrational spectra, researchers can confidently identify these solvents and detect potential impurities.

The Vibrational Fingerprint: Characteristic IR Absorptions

The infrared spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For ethers, the most prominent and diagnostic absorption bands are typically associated with the stretching vibrations of the carbon-oxygen (C-O) and carbon-hydrogen (C-H) bonds. While all ethers share a characteristic strong C-O stretching absorption, the precise wavenumber, shape, and complexity of this and other bands can be used for definitive identification.[2]

Bis(2-methoxyethyl) ether (Diglyme)

The IR spectrum of diglyme is characterized by a combination of absorptions arising from its methyl, methylene, and ether functional groups. The key absorption bands are:

  • C-H Stretching: In the region of 2960-2850 cm⁻¹, strong absorptions are observed corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[3]

  • C-O-C Stretching: A very strong and broad absorption band, typically centered around 1100-1150 cm⁻¹, is the hallmark of the asymmetric stretching of the C-O-C ether linkages.[4][5][6] The presence of multiple ether linkages in diglyme contributes to the intensity and potential complexity of this band.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a series of more complex vibrational modes, including C-H bending and C-C stretching, which are unique to the overall molecular structure of diglyme.

A Comparative Analysis: Diglyme vs. Common Ether Solvents

While the C-O-C stretch is a common feature, its position and the surrounding spectral features can effectively differentiate diglyme from other ethers.

Ether Solvent C-H Stretching (cm⁻¹) Prominent C-O-C Stretching (cm⁻¹) Other Key Features/Notes
Bis(2-methoxyethyl) ether (Diglyme) 2960-2850 (strong, multiple bands)[3]~1120 (very strong, broad)The complexity in the fingerprint region reflects its larger, more flexible structure.
Diethyl Ether ~2980-2850 (strong, multiple bands)~1120 (strong)[4][5][6]A relatively simpler spectrum compared to diglyme.
Tetrahydrofuran (THF) ~2980-2850 (strong, multiple bands)~1070 (strong, sharp)The cyclic structure influences the C-O-C stretching frequency, shifting it to a lower wavenumber compared to acyclic ethers.
1,4-Dioxane ~2960-2850 (strong, multiple bands)~1120 and ~870 (strong)The symmetric "breathing" mode of the two ether groups in the ring gives rise to a distinct second strong band at a lower wavenumber.[7]

This comparative data highlights the diagnostic power of IR spectroscopy. For instance, the shift of the C-O-C stretch in THF to a lower frequency and the appearance of a second strong band in 1,4-dioxane are clear distinguishing features. While the C-O-C stretch of diethyl ether is in a similar region to diglyme, the overall spectral complexity, particularly in the fingerprint region, can be used for positive identification.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Liquid Sample

The following protocol outlines the standard procedure for obtaining an IR spectrum of a pure liquid sample, such as diglyme, using a Fourier Transform Infrared (FTIR) spectrometer with a liquid transmission cell.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Interpretation start Start clean_cell Clean Liquid Cell (e.g., NaCl plates) start->clean_cell load_bkg Acquire Background Spectrum (empty cell) clean_cell->load_bkg load_sample Load Liquid Sample (a few drops) load_bkg->load_sample acquire_spectrum Acquire Sample Spectrum load_sample->acquire_spectrum process_data Process Data (baseline correction, etc.) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum (peak identification) process_data->analyze_spectrum compare_spectra Compare with Reference Spectra analyze_spectrum->compare_spectra end End compare_spectra->end

Caption: Workflow for obtaining an IR spectrum of a liquid sample.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.

  • Cell Preparation: Select a suitable liquid transmission cell with windows transparent to infrared radiation (e.g., NaCl or KBr plates). Clean the cell windows thoroughly with a volatile, IR-inactive solvent (e.g., dry acetone or isopropanol) and allow them to dry completely.

  • Background Spectrum Acquisition: Assemble the empty, clean liquid cell and place it in the sample holder of the spectrometer. Acquire a background spectrum. This step is crucial as it records the spectral signature of the cell and the atmospheric components (e.g., CO₂, H₂O), which will be subtracted from the sample spectrum.

  • Sample Loading: Disassemble the cell and place a few drops of the liquid sample (e.g., diglyme) onto the center of one of the salt plates. Place the second plate on top, ensuring a thin, uniform film of the liquid is formed and that no air bubbles are trapped.

  • Sample Spectrum Acquisition: Place the loaded cell back into the spectrometer's sample holder in the same orientation as the background scan. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis: Process the acquired spectrum as needed using the instrument's software. This may include baseline correction or smoothing. Identify the wavenumbers of the major absorption peaks and compare them to known reference spectra for diglyme to confirm its identity and purity.

Conclusion

Infrared spectroscopy is an indispensable analytical technique for the routine identification and quality control of solvents in a research and development setting. The characteristic IR absorption spectrum of Bis(2-methoxyethyl) ether, with its prominent C-H and C-O-C stretching vibrations, provides a unique fingerprint for its unambiguous identification. By comparing the spectrum of an unknown sample to reference spectra and understanding the key differences from other common ether solvents like diethyl ether, THF, and 1,4-dioxane, scientists can ensure the quality of their starting materials, which is a critical step in maintaining the integrity and reproducibility of their scientific work.

References

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. [Link]

  • Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1,4-dioxane. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydrofuran. PubChem. [Link]

  • ResearchGate. (n.d.). (a) Experimental far-IR spectra of pure diglyme and diglyme + LiBF 4.... [Link]

  • Royal Society of Chemistry. (2016, July 8). The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment. [Link]

  • American Chemical Society. (2010, September 9). Structural and Vibrational Properties of Diglyme and Longer Glymes. [Link]

  • ResearchGate. (n.d.). Infrared spectra of plasma polymerized diglyme films for different.... [Link]

  • NIST. (n.d.). Diethyl ether. NIST Chemistry WebBook. [Link]

  • American Chemical Society. (2023, October 11). Infrared Spectroscopy of Li+ Solvation in Diglyme: Ab Initio Molecular Dynamics and Experiment. The Journal of Physical Chemistry B. [Link]

  • NIST. (n.d.). 1,4-Dioxane. NIST Chemistry WebBook. [Link]

  • eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

  • NIST. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. [Link]

  • ResearchGate. (2015, May 15). (PDF) Infrared Multiple Photon Dissociation Spectrum of Protonated Bis(2-methoxyethyl) Ether Obtained with a Tunable CO2 Laser. [Link]

  • Royal Society of Chemistry. (n.d.). Infrared multiple photon dissociation spectrum of protonated bis(2-methoxyethyl) ether obtained with a tunable CO2 laser. [Link]

  • SpectraBase. (n.d.). Bis(2-methoxyethyl) ether - Optional[FTIR] - Spectrum. [Link]

  • NIST. (n.d.). Ethane, 1,1'-oxybis[2-methoxy-. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). Diglyme. [Link]

  • Stenutz. (n.d.). bis(2-methoxyethyl) ether. [Link].php)

Sources

Comparative study of electrolyte performance: Diglyme vs. other ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Solvent

In the landscape of aprotic electrolyte solvents, Diglyme (Diethylene glycol dimethyl ether) occupies a critical "sweet spot" between the high volatility of Monoglyme (DME) and the viscous transport limitations of Tetraglyme.

For researchers in battery materials (Li-metal, Na-ion, Li-S) and electrochemical synthesis, Diglyme offers a unique balance: it possesses sufficient chelation strength to dissociate salts effectively (unlike mono-ethers) while maintaining low enough viscosity to support high ionic conductivity. However, its application is strictly bounded by its oxidative stability limit (~4.2 V vs. Li/Li⁺) and significant reprotoxic hazards.

This guide provides a technical comparison of Diglyme against its homologs (DME, Triglyme, Tetraglyme) and cyclic alternatives (THF, DOL), grounded in experimental data.

Physicochemical Landscape

The performance of an ether electrolyte is dictated by the trade-off between viscosity (ion mobility) and boiling point (thermal safety/volatility). As the ethylene oxide (EO) chain length increases, safety improves, but transport kinetics often suffer.

Table 1: Comparative Properties of Glyme Series Solvents
SolventStructureBoiling Point (°C)Viscosity (cP @ 25°C)Dielectric Const. (

)
Flash Point (°C)Primary Application
DME (Monoglyme) CH₃O(CH₂CH₂O)₁CH₃850.467.2-2Low-temp Li-S, Co-solvent
Diglyme (G2) CH₃O(CH₂CH₂O)₂CH₃162 0.98 7.3 57 Na-ion, Li-Metal, Synthesis
Triglyme (G3) CH₃O(CH₂CH₂O)₃CH₃2161.967.5111High-temp electrolytes
Tetraglyme (G4) CH₃O(CH₂CH₂O)₄CH₃2754.057.7141Solvate Ionic Liquids, Safety
THF Cyclic Ether660.487.5-14Grignard reagents (Not stable for batteries)
1,3-Dioxolane (DOL) Cyclic Acetal750.607.11Li-S Anode protection (SEI former)

Key Insight: Diglyme is the first in the series to offer a flash point above ambient temperature while keeping viscosity below 1.0 cP, a critical threshold for high-rate battery performance.

Mechanistic Deep Dive: Solvation & The Chelate Effect

Why choose Diglyme over THF or Diethyl Ether? The answer lies in the Chelate Effect .

Monodentate ethers (like THF) rely on a single oxygen donor. Glymes are polydentate. Diglyme (tridentate) wraps around cations (Li⁺, Na⁺) like a claw. This entropic advantage results in:

  • Higher Salt Dissociation: Even with low dielectric constants, glymes dissolve salts (e.g., LiTFSI, NaPF₆) effectively because the solvent shielding of the cation is robust.

  • Solvent-Separated Ion Pairs (SSIP): Diglyme promotes SSIPs, which improves conductivity compared to Contact Ion Pairs (CIPs) found in weaker solvents.

Visualization: Cation Solvation Architecture

The following diagram illustrates the structural difference between monodentate solvation (THF) and the chelating "cage" formed by Diglyme.

SolvationMechanism cluster_0 Monodentate (THF) - Weak Interaction cluster_1 Polydentate (Diglyme) - Chelate Effect Li_THF Li+ THF1 THF THF1->Li_THF Loose Coordination THF2 THF THF2->Li_THF THF3 THF THF3->Li_THF Li_G2 Li+ Explanation Result: Higher dissociation & stability against reduction Li_G2->Explanation Diglyme Diglyme (G2) (Tridentate Ligand) Diglyme->Li_G2 O1 Diglyme->Li_G2 O2 Diglyme->Li_G2 O3

Caption: Comparison of monodentate vs. polydentate solvation. Diglyme forms a stable 3-point coordination shell.

Electrochemical Performance: The Data

Ionic Conductivity

While Tetraglyme (G4) is safer, its high viscosity (4.05 cP) severely hampers ion transport.

  • Diglyme/LiTFSI (1M): ~6–8 mS/cm at 25°C.

  • Tetraglyme/LiTFSI (1M): ~1–2 mS/cm at 25°C.

Electrochemical Stability Window (ESW)

Ether solvents generally suffer from poor oxidative stability compared to carbonates.

  • Oxidative Limit: Diglyme is stable up to ~4.2 V vs. Li/Li⁺ . Beyond this, the ether oxygens oxidize. This makes Diglyme suitable for LFP (Lithium Iron Phosphate) cathodes but unsuitable for high-voltage NMC cathodes (>4.3V) unless used in a high-concentration "Solvate Ionic Liquid" state.

  • Reductive Stability: Diglyme is exceptionally stable against Li-metal and Na-metal anodes. It facilitates a thin, flexible SEI (Solid Electrolyte Interphase), leading to high Coulombic Efficiency (>99% in optimized systems).

The "Solvate Ionic Liquid" Anomaly

When Diglyme is mixed with salts (like Li(TFSI)) in a 1:1 molar ratio, it behaves like an Ionic Liquid.

  • Vapor Pressure: Drops to near zero (Safety benefit).

  • Oxidative Stability: Increases to ~4.5 V (due to the unavailability of "free" solvent molecules).

  • Trade-off: Viscosity spikes drastically.

Experimental Protocols: Validating Performance

To objectively compare Diglyme against alternatives in your lab, use the following standardized workflows.

Protocol: Ionic Conductivity via EIS

Objective: Determine bulk electrolyte resistance (


) effectively.
  • Cell Setup: Use a dip-type probe with two Platinized Platinum electrodes.

  • Calibration: Determine the Cell Constant (

    
    ) using a standard 0.01 M KCl solution (
    
    
    
    at 25°C).
    • Formula:

      
      
      
  • Measurement:

    • Frequency Range: 1 MHz to 1 Hz.

    • Amplitude: 10 mV AC.[1]

    • Temperature: Control via environmental chamber (25°C ± 0.1°C).

  • Analysis: The intercept of the Nyquist plot with the real axis (Z') at high frequency represents

    
    .
    
Protocol: Linear Sweep Voltammetry (LSV)

Objective: Define the Oxidative Stability limit.

  • Working Electrode: Platinum disk (inert).

  • Counter/Ref Electrode: Li metal (or Na metal).

  • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset of decomposition).

  • Cut-off: Define stability limit as the voltage where current density exceeds 10

    
     .
    
Visualization: Characterization Workflow

Workflow cluster_EIS Conductivity (EIS) cluster_LSV Stability (LSV) Start Electrolyte Preparation (H2O < 10 ppm) Step1 Assemble Conductivity Cell (Pt/Pt Electrodes) Start->Step1 StepA Assemble 3-Electrode Cell (WE: Pt, CE/RE: Li) Start->StepA Step2 Measure Impedance (1 MHz - 1 Hz) Step1->Step2 Step3 Extract Bulk R (Rb) from Nyquist Plot Step2->Step3 Output Comparative Data Table Step3->Output StepB Linear Sweep (0.1 mV/s) StepA->StepB StepC Determine Onset Voltage (I > 10 µA/cm²) StepB->StepC StepC->Output

Caption: Standardized workflow for determining ionic conductivity and electrochemical stability windows.

Safety & Handling: The Critical Warning

For drug development professionals and scale-up chemists, the toxicity profile of glymes is the primary barrier to adoption.

  • REACH Classification: Diglyme is an SVHC (Substance of Very High Concern) in the EU.

  • Toxicity: It is a reproductive toxin (Category 1B). It can cause harm to the unborn child and impair fertility.

    • Mechanism:[2][3][4] Metabolites (methoxyacetic acid) disrupt cellular development.

  • Comparison:

    • DME: Highly volatile and toxic (Inhalation hazard).

    • Diglyme: Lower volatility reduces inhalation risk, but dermal absorption is a major hazard.

    • Tetraglyme: Significantly safer due to low vapor pressure, though still requires PPE.

  • Recommendation: All experimental handling must occur in a glovebox or fume hood with butyl rubber gloves.

References

  • Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. RSC Advances. [Link]

  • Oxidative-Stability Enhancement and Charge Transport Mechanism in Glyme–Lithium Salt Equimolar Complexes. Journal of the American Chemical Society. [Link]

  • Ion transport and association study of glyme-based electrolytes with lithium and sodium salts. Physical Chemistry Chemical Physics. [Link]

  • Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. National Institutes of Health (PMC). [Link]

  • Toward Standardization of Electrochemical Impedance Spectroscopy Studies of Li-Ion Conductive Ceramics. Chemistry of Materials. [Link]

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Safety Operating Guide

Part 1: Executive Safety Directive (Immediate Action)

Author: BenchChem Technical Support Team. Date: February 2026

STOP AND ASSESS: Before moving, opening, or agitating any container of Butyl 2-methoxyethyl ether, you must determine the age and condition of the container.[1]

This chemical is a Class B Peroxide Former .[2] It reacts with atmospheric oxygen to form potentially explosive peroxide concentrations, particularly upon evaporation or distillation.

  • If solid crystals are visible in the liquid, around the cap, or at the bottom: DO NOT TOUCH. Evacuate the lab and contact your Explosive Ordnance Disposal (EOD) or High-Hazard Waste team immediately. Friction from unscrewing the cap can detonate the crystals.

  • If the container is >1 year old and untested: Do not distill or concentrate. Test for peroxides immediately.[1]

Part 2: Chemical Profile & Hazard Identification

To ensure we are handling the correct agent, verify the identity. "this compound" is a glycol ether, often chemically identified as 1-butoxy-2-methoxyethane .[3]

PropertySpecification
Chemical Name 1-butoxy-2-methoxyethane
CAS Number 4431-83-8 (Verify against specific bottle label)
Molecular Formula C₇H₁₆O₂
Flash Point ~45°C - 55°C (Combustible Liquid)
Peroxide Class Group B (Hazard on Concentration)
Solubility Miscible with most organic solvents; limited water solubility.[3][4]
Major Hazards Flammable, Potentially Explosive (Peroxides), Reproductive Toxin.[3]

Scientific Context: Glycol ethers possess an ether linkage (


) adjacent to a methylene group. This structural motif is highly susceptible to radical substitution  by atmospheric oxygen, leading to the formation of hydroperoxides (

).[3] Unlike diethyl ether peroxides which often precipitate, glycol ether peroxides are frequently soluble in the parent solvent, making them invisible threats until the solvent is distilled (concentrated) or dried [1].

Part 3: Pre-Disposal Validation Protocol

You cannot dispose of this chemical into a waste stream without validating its peroxide status. This is a self-validating system : the test result dictates the logistical path.

Step 1: The Peroxide Quantification

Materials: Quantofix® Peroxide 100 test strips (or equivalent semi-quantitative starch-iodine strips).

  • PPE: Butyl rubber gloves (Nitrile provides insufficient breakthrough time for glycol ethers), safety goggles, flame-resistant lab coat.

  • Aliquot: Using a clean glass pipette, remove 1 mL of solvent. Do not pour directly from the bottle if crystals are suspected.

  • Test: Dip the strip. Wait 15 seconds. Compare color change.

Step 2: The Decision Matrix
  • < 20 ppm: Safe for standard organic solvent disposal.

  • 20 - 100 ppm: Must be chemically stabilized (reduced) before disposal.

  • > 100 ppm: High Hazard. Requires specialized stabilization or remote opening.

Visual Workflow: Peroxide Decision Logic

PeroxideLogic Start Start: Inspect Container Crystals Are crystals visible? Start->Crystals Evacuate STOP: Evacuate & Call EOD Crystals->Evacuate Yes Test Perform Peroxide Test (Quantofix Strips) Crystals->Test No Result Test Result (ppm) Test->Result Safe < 20 ppm: Standard Disposal Result->Safe < 20 ppm Treat 20-100 ppm: Chemical Stabilization Result->Treat 20-100 ppm HighRisk > 100 ppm: Contact Safety Officer (Do Not Move) Result->HighRisk > 100 ppm

Figure 1: Decision matrix for assessing peroxide risks prior to disposal. Note the critical stop point if crystals are observed.

Part 4: Stabilization & Disposal Procedures

Scenario A: Stabilization (20 - 100 ppm)

If peroxides are detected but are below the explosive threshold, you must reduce them before placing the container in the waste stream.

Mechanism: Ferrous ions (


) reduce hydroperoxides to alcohols, preventing explosion risks.
  • Prepare Solution: Acidified Ferrous Sulfate (

    
    ).
    
    • Mix 60g

      
       + 6mL conc. 
      
      
      
      + 110mL water.
  • Wash: Add the ferrous sulfate solution to the ether in a 1:1 ratio.

  • Agitate: Shake gently (behind a blast shield) to ensure contact between phases.

  • Retest: Verify peroxides are < 10 ppm.

Scenario B: Waste Stream Selection

Once the chemical is confirmed peroxide-free (or stabilized), it enters the hazardous waste stream.

Waste Classification (RCRA Context):

  • Code: D001 (Ignitable Characteristic). Even if the flash point is marginally above 60°C, it is best practice to manage as D001 due to combustibility and calorific value for incineration.

  • Stream: Non-Halogenated Organic Solvents.

Segregation Rules:

  • DO NOT MIX WITH: Oxidizers (Nitric acid, Perchloric acid) or Halogenated solvents (Chloroform, DCM) if possible (to keep incineration costs lower, though chemically compatible).

  • Container: High-Density Polyethylene (HDPE) or Steel Jerrycan. Must be grounded during transfer.

Visual Workflow: Waste Segregation

WasteSegregation Ether This compound (Stabilized) Decision Halogen Content? Ether->Decision Forbidden FORBIDDEN: Drain Disposal Trash/Solid Waste Ether->Forbidden NEVER StreamA Stream A: Non-Halogenated Organics (High BTU Fuel Blending) Decision->StreamA No Halogens mixed StreamB Stream B: Halogenated Organics (High Temp Incineration) Decision->StreamB Mixed with DCM/CHCl3

Figure 2: Waste stream segregation logic. Incineration (Fuel Blending) is the standard disposal method for this solvent.

Part 5: Emergency Procedures

Spill Response (< 1 Liter):

  • Isolate: Remove ignition sources immediately.

  • PPE: Butyl rubber gloves, respirator (organic vapor cartridge) if ventilation is poor.

  • Absorb: Use non-combustible absorbents (Vermiculite or clay-based). Do not use paper towels (increases surface area for flammability).

  • Disposal: Collect absorbed material into a sealed bag, label as "Hazardous Waste - Debris contaminated with Glycol Ether," and place in a fume hood.

Exposure:

  • Skin: Wash with soap and water for 15 minutes. Glycol ethers are readily absorbed through skin; monitor for signs of hemolysis (blood in urine) [2].

  • Eyes: Rinse for 15 minutes.[5] Seek medical attention.

References

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[2][5][6][7] Chemical Health and Safety, 8(5), 12-22.

  • U.S. Environmental Protection Agency (EPA). (2000). Glycol Ethers Category Definition and Hazard Assessment. Integrated Risk Information System (IRIS). [3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20603, 1-Butoxy-2-methoxyethane.[3] [3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Flammable Liquids (1910.106). [3]

Sources

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